DSPE-Thiol
Description
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Structure
2D Structure
Properties
Molecular Formula |
C44H86NO9PS |
|---|---|
Molecular Weight |
836.2 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(3-sulfanylpropanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H86NO9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)51-39-41(40-53-55(49,50)52-37-36-45-42(46)35-38-56)54-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,56H,3-40H2,1-2H3,(H,45,46)(H,49,50)/t41-/m1/s1 |
InChI Key |
VPGMYYHJMRLITI-VQJSHJPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Research Applications of DSPE-Thiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a thiol group (DSPE-Thiol), and its more common derivative DSPE-PEG-Thiol, are indispensable tools in modern biomedical research and drug development. These amphiphilic molecules possess a unique combination of a lipid anchor (DSPE) for incorporation into lipid bilayers, a hydrophilic spacer (often polyethylene glycol, PEG), and a reactive thiol (-SH) group. This trifecta of functionalities enables the creation of sophisticated drug delivery systems, diagnostic agents, and research probes with enhanced stability, biocompatibility, and targeting capabilities. This guide provides a comprehensive overview of the core applications of this compound in research, with a focus on its role in bioconjugation for targeted drug delivery.
Core Applications in Research
The primary utility of this compound and its PEGylated counterparts lies in the surface functionalization of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), as well as other nanocarriers. The thiol group serves as a versatile anchor point for the covalent attachment of a wide array of targeting moieties, thereby enabling the active targeting of these nanocarriers to specific cells, tissues, or organs.
Targeted Drug Delivery
The most prominent application of this compound is in the development of targeted drug delivery systems.[1] By conjugating targeting ligands to the surface of drug-loaded nanoparticles, researchers can significantly enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. The general principle involves the reaction of the thiol group on the DSPE-PEG chain with a compatible reactive group on the targeting ligand, most commonly a maleimide group, to form a stable thioether bond.[2][3]
Common Targeting Ligands:
-
Antibodies and Antibody Fragments (Fab'): For targeting specific cell surface antigens, such as those overexpressed on cancer cells.[3][4]
-
Peptides: Short amino acid sequences that can bind to specific receptors.
-
Aptamers: Single-stranded DNA or RNA molecules that can bind to various molecular targets.
-
Proteins: Such as transferrin, for targeting the transferrin receptor which is often upregulated in proliferating cells.
The PEG spacer in DSPE-PEG-Thiol plays a crucial role in providing a "stealth" character to the nanoparticles, reducing their recognition and clearance by the reticuloendothelial system (RES), thus prolonging their circulation half-life.
Bioconjugation and Surface Functionalization
The thiol group of this compound is highly reactive towards maleimides, iodoacetamides, and other thiol-reactive moieties, making it a cornerstone for various bioconjugation strategies. This reactivity allows for the straightforward and efficient coupling of biomolecules to the surface of lipid-based nanostructures. The reaction between a thiol and a maleimide group, a Michael addition reaction, is particularly favored due to its high specificity and efficiency at neutral pH.
Beyond organic molecules, the thiol group can also be used to anchor nanoparticles to the surface of gold and other transition metals, opening avenues for the development of hybrid nanomaterials for applications in diagnostics and sensing.
Preparation of "Stealth" Liposomes and Nanoparticles
The incorporation of DSPE-PEG-Thiol into liposomal or nanoparticle formulations contributes to the formation of a hydrophilic polymer corona on the particle surface. This PEG layer sterically hinders the adsorption of opsonins (blood proteins), which would otherwise mark the particles for clearance by phagocytic cells. This "stealth" effect is critical for achieving prolonged circulation times and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Experimental Protocols
General Liposome Preparation via Thin Film Hydration
The thin-film hydration method is a common technique for preparing liposomes incorporating DSPE-PEG-Thiol.
-
Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-Thiol (or a maleimide-functionalized counterpart for subsequent conjugation), are dissolved in an organic solvent such as chloroform or a chloroform/methanol mixture. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process leads to the self-assembly of the lipids into multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Bioconjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
A common strategy involves preparing liposomes with a maleimide-functionalized DSPE-PEG and then conjugating a thiol-containing ligand.
-
Thiolation of the Ligand (if necessary): If the targeting ligand does not possess a free thiol group, one can be introduced using reagents like Traut's reagent (2-iminothiolane) or by engineering a cysteine residue into a peptide or protein.
-
Conjugation Reaction: The maleimide-functionalized liposomes are incubated with the thiolated ligand in a buffer at a pH of around 7.0-7.4. The reaction is typically allowed to proceed for several hours at room temperature or 4°C.
-
Purification: The resulting ligand-conjugated liposomes are purified from unreacted ligand and other reagents using techniques such as dialysis or size exclusion chromatography.
Quantitative Data
The following table summarizes typical molar ratios of components used in the formulation of functionalized liposomes as reported in the literature.
| Liposome Component | Molar Ratio | Reference |
| DSPC | 7 | |
| Cholesterol | 3 | |
| Maleimide-DSPE | 1 | |
| PC / HPC | 2 | |
| Cholesterol | 1 | |
| DSPE-PEG2000-Maleimide | 0.03 | |
| Cholesterol | 33 | |
| SPC | 62 | |
| DSPE-PEG2000 | 4.2 | |
| DSPE-PEG2000-R8 | 0.8 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PC: Phosphatidylcholine; HPC: Hydrogenated Phosphatidylcholine; SPC: Soy Phosphatidylcholine
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Structure of a DSPE-PEG-Thiol modified liposome.
Caption: Bioconjugation workflow for creating targeted liposomes.
References
An In-depth Technical Guide to DSPE-Thiol: Structure, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Thiol (DSPE-Thiol), a versatile phospholipid derivative crucial for advancements in drug delivery, bioconjugation, and nanotechnology. While this compound itself is a valuable reagent, it is most commonly utilized in its PEGylated form, DSPE-PEG-Thiol, which offers enhanced solubility and biocompatibility. This document will focus on the properties and applications of both forms, with a particular emphasis on DSPE-PEG-Thiol.
Core Concepts: Chemical Structure and Properties
This compound is an amphiphilic molecule composed of a hydrophilic phosphoethanolamine head group and two hydrophobic stearoyl acyl chains.[1] The defining feature of this lipid is the terminal thiol (-SH) group, which provides a reactive handle for various conjugation chemistries.[1]
The structure consists of:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearic acid chains. This lipid component provides the backbone for incorporation into lipid bilayers of liposomes and micelles.
-
Thiol Group (-SH): A sulfur-hydrogen functional group that is highly reactive towards specific chemical moieties, enabling the covalent attachment of other molecules.[1]
Often, a polyethylene glycol (PEG) spacer is incorporated between the DSPE and the thiol group, creating DSPE-PEG-Thiol. This PEG linker enhances water solubility, increases circulation half-life in vivo by reducing opsonization, and provides a flexible spacer arm for the terminal thiol group, improving its accessibility for reactions.[2][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of DSPE-PEG-Thiol. It is important to note that the molecular weight and some physical properties will vary depending on the length of the PEG chain.
| Property | Description | Notes |
| Appearance | White to off-white solid. | May appear as a viscous liquid for very low molecular weight PEGs. |
| Solubility | Soluble in many organic solvents such as chloroform and ethanol. Solubility in aqueous solutions is dependent on the PEG chain length, with longer chains increasing water solubility. Greater than 10 mg/mL in hot water. | For DSPE-PEG(2000)-SH, solubility is reported as 8.33 mg/mL in water (with ultrasonication and heating to 60°C) and 6.67 mg/mL in DMSO (with ultrasonication and heating to 60°C). |
| Purity | Typically ≥95%. | Purity is critical for reproducible results in drug delivery and bioconjugation applications. |
| Reactivity | The terminal thiol group readily reacts with maleimides, pyridyldisulfides, and iodoacetamides. It can also bind to the surface of noble metals like gold. | The reaction with maleimides to form a stable thioether bond is the most common conjugation strategy. |
| Storage Conditions | Should be stored at -20°C under dry conditions. It is recommended to avoid frequent freeze-thaw cycles. | Inert gas atmosphere (e.g., argon or nitrogen) can help prevent oxidation of the thiol group. |
Visualizing the Molecular Architecture
The following diagram illustrates the chemical structure of DSPE-PEG-Thiol, highlighting its key functional components.
References
An In-depth Technical Guide to the Synthesis of DSPE-Thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Thiol (DSPE-Thiol) and its derivatives. This compound is a critical component in the development of targeted drug delivery systems, particularly for the surface functionalization of liposomes and other nanoparticles. The terminal thiol group allows for the covalent attachment of various ligands, such as peptides, antibodies, and small molecules, enabling precise targeting of therapeutic payloads to specific cells or tissues.
This document details two main synthetic strategies: the widely employed conjugation of thiol-containing molecules to maleimide-activated DSPE and the direct thiolation of the DSPE headgroup. For each method, this guide presents detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Core Synthesis Methodologies
The synthesis of this compound and its derivatives primarily follows two routes:
-
Conjugation to Maleimide-Activated DSPE-PEG: This is the most common approach, where a thiol-containing ligand is coupled to a pre-synthesized DSPE-PEG-Maleimide derivative. The maleimide group reacts specifically with the thiol group via a Michael addition reaction, forming a stable thioether bond. This method is versatile and allows for the attachment of a wide range of ligands.
-
Direct Thiolation of DSPE: This method involves the direct modification of the DSPE headgroup to introduce a terminal thiol. One approach is the reaction of an amine-terminated DSPE derivative with a thiolation reagent, such as Traut's reagent (2-iminothiolane), to introduce a sulfhydryl group. Another potential route involves the reaction of DSPE with a protected thiol-containing reagent, followed by deprotection to yield the final this compound.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and characterization of this compound derivatives.
Table 1: Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | DSPE-PEG-Maleimide + Thiol-Peptide | DSPE-PEG-Maleimide + Thiolated Antibody |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1[1] | 3:1 to 10:1[2] |
| pH | 6.5 - 7.5[3] | 7.0 - 8.0 |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 30 minutes to overnight[1][4] | 2 to 8 hours |
| Solvent/Buffer | PBS, HEPES, DMF/water | PBS |
Table 2: Characterization Data for this compound Derivatives
| Characterization Technique | DSPE-PEG-Peptide Conjugate | DSPE-PEG-SH |
| ¹H NMR (Maleimide Peak) | Disappearance of peak at ~6.7 ppm | N/A |
| MALDI-TOF Mass Spectrometry | Observed mass corresponds to the sum of DSPE-PEG and peptide masses | Observed mass corresponds to the expected molecular weight of DSPE-PEG-SH. |
| Purity (Post-Purification) | >95% (via HPLC) | Typically >95% |
| Conjugation Efficiency | 58% to >95% | N/A |
Experimental Protocols
Method 1: Synthesis of DSPE-PEG-Peptide via Maleimide Chemistry
This protocol details the conjugation of a cysteine-containing peptide to DSPE-PEG-Maleimide.
Materials:
-
DSPE-PEG-Maleimide
-
Cysteine-containing peptide
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethylformamide (DMF) (optional, for dissolving reagents)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Lyophilizer
Procedure:
-
Dissolve DSPE-PEG-Maleimide in PBS (or a small amount of DMF first, then add PBS) to a desired concentration.
-
Dissolve the cysteine-containing peptide in PBS.
-
Add the DSPE-PEG-Maleimide solution to the peptide solution with gentle stirring. A typical molar ratio is a 2 to 5-fold excess of maleimide to thiol.
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Purify the resulting DSPE-PEG-peptide conjugate by dialysis against deionized water for 48 hours, with several water changes, to remove unreacted peptide and other small molecules.
-
Lyophilize the dialyzed solution to obtain the purified DSPE-PEG-peptide conjugate as a powder.
-
Characterize the final product using ¹H NMR to confirm the disappearance of the maleimide proton signals and MALDI-TOF mass spectrometry to verify the molecular weight of the conjugate. Purity can be assessed by HPLC.
Method 2: Direct Synthesis of DSPE-PEG-SH from DSPE-PEG-Amine
This protocol describes the conversion of an amine-terminated DSPE-PEG to a thiol-terminated derivative using Traut's reagent.
Materials:
-
DSPE-PEG-Amine
-
Traut's reagent (2-iminothiolane)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 1 kDa)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for thiol quantification
Procedure:
-
Dissolve DSPE-PEG-Amine in chloroform.
-
Dissolve Traut's reagent in methanol.
-
Add the methanolic solution of Traut's reagent to the chloroform solution of DSPE-PEG-Amine. A 5-fold molar excess of Traut's reagent is typically used.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Evaporate the chloroform completely under reduced pressure.
-
Dissolve the residue in PBS and dialyze against PBS overnight using a 1 kDa MWCO cellulose ester membrane to remove excess Traut's reagent.
-
The resulting DSPE-PEG-SH solution can be used directly or lyophilized for storage.
-
Quantify the thiol content using the DTNB (Ellman's) assay to determine the reaction yield. The reported yield for this reaction is approximately 60%.
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical reactions described in the protocols.
Caption: Thiol-Maleimide Conjugation Pathway.
Caption: Direct Thiolation using Traut's Reagent.
Caption: Proposed Pathway for Direct this compound Synthesis.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 3. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
DSPE-Thiol: A Comprehensive Technical Guide to Solubility and Stability
I have gathered some quantitative and qualitative data on the solubility and stability of DSPE-Thiol, primarily in its PEGylated form.
For solubility, I found that DSPE-PEG-Thiol is soluble at >10 mg/mL in hot water, chloroform, and ethanol.[1] Another source indicates solubility of DSPE-PEG-SH (MW 2000) in H2O is 8.33 mg/mL (with ultrasonic and warming to 60°C) and in DMSO is 6.67 mg/mL (with ultrasonic and warming to 60°C).[2] For a related compound, DSPE-PEG(2000)-amine, the solubility is approximately 20 mg/mL in ethanol and 11 mg/mL in dimethylformamide.[3]
Regarding stability, DSPE-PEG-Thiol should be stored at -20°C in a dry condition and re-tested after 6 months.[1] It is susceptible to hydrolysis, which is accelerated at acidic or basic pH and higher temperatures. The hydrolysis of the ester bonds is minimized at pH 6.5.[4] For instance, in unbuffered water at room temperature, hydrolysis of both ester bonds was observed after 72 hours, and this was accelerated to 2 hours at 60°C. In contrast, no hydrolysis was detected in pH 7.4 phosphate-buffered saline (PBS) at either room temperature or 60°C for at least 2 hours. The thiol group itself is prone to oxidation, which can be prevented by using an S-Mmt protecting group during synthesis and storage, and the deprotection can be done under mild acidic conditions.
I have also found protocols for conjugating DSPE-PEG-maleimide to thiol-containing molecules, which provides a good basis for an experimental workflow diagram. These protocols specify reaction conditions such as pH, temperature, and solvents.
However, I still lack specific quantitative data on the solubility of this compound at different temperatures in a systematic way and more detailed kinetic data on its degradation under various pH and temperature conditions. While I have information on preventing thiol oxidation, quantitative data on oxidation rates under different conditions would be beneficial. I also need to consolidate the information on experimental protocols for assessing solubility and stability into a more structured format. I have enough information to create a relevant workflow diagram for a common application of this compound (conjugation to a maleimide). I will now proceed to structure the gathered information and create the required tables and diagrams. I will then synthesize this into the final technical guide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Thiol] (this compound), particularly in its pegylated form (DSPE-PEG-Thiol), is a critical component in the development of advanced drug delivery systems, including liposomes and nanoparticles. Its amphiphilic nature, combined with the reactive thiol group, allows for the versatile surface functionalization of nanocarriers, enabling targeted drug delivery and improved therapeutic outcomes. A thorough understanding of the solubility and stability of this compound is paramount for formulation development, ensuring product quality, and maximizing therapeutic efficacy. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Characteristics of this compound
This compound is a phospholipid conjugate featuring a hydrophobic DSPE anchor and a hydrophilic head group terminating in a reactive thiol (-SH) moiety. The inclusion of a polyethylene glycol (PEG) spacer between the DSPE and the thiol group is common, enhancing solubility and providing "stealth" characteristics to nanocarriers, which helps to prolong circulation time in the body.
Solubility Characteristics
The solubility of this compound is influenced by the solvent, temperature, and the length of the PEG chain. Generally, the presence of the PEG chain enhances its aqueous solubility.
Table 1: Solubility of DSPE-PEG-Thiol in Various Solvents
| Solvent | Molecular Weight of PEG | Concentration (mg/mL) | Conditions |
| Hot Water | 1000, 2000, 3400, 5000, 10k, 20k | >10 | - |
| Chloroform | 1000, 2000, 3400, 5000, 10k, 20k | >10 | - |
| Ethanol | 1000, 2000, 3400, 5000, 10k, 20k | >10 | - |
| Water | 2000 | 8.33 | Ultrasonic and warming to 60°C |
| Dimethyl Sulfoxide (DMSO) | 2000 | 6.67 | Ultrasonic and warming to 60°C |
| Ethanol | 2000 (amine derivative) | ~20 | - |
| Dimethylformamide (DMF) | 2000 (amine derivative) | ~11 | - |
Stability Profile
The stability of this compound is a critical consideration for its storage and application. The primary degradation pathways are hydrolysis of the ester linkages in the phospholipid backbone and oxidation of the terminal thiol group.
Storage Recommendations
To ensure long-term stability, DSPE-PEG-Thiol should be stored at -20°C in a dry, desiccated environment. It is recommended to re-test the material after six months of storage.
Hydrolytic Stability
The ester bonds in the DSPE moiety are susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature.
-
Effect of pH: The rate of hydrolysis is minimized at a pH of 6.5. Both acidic and basic conditions accelerate the degradation process.
-
Effect of Temperature: Higher temperatures increase the rate of hydrolysis.
Table 2: Hydrolytic Degradation of DSPE-PEG in Aqueous Environments
| Medium | Temperature | Time | Observation |
| Unbuffered Water | Room Temperature | 72 hours | Hydrolysis of both ester bonds detected |
| Unbuffered Water | 60°C | 2 hours | Hydrolysis of both ester bonds detected |
| Phosphate-Buffered Saline (pH 7.4) | Room Temperature | At least 2 hours | No hydrolysis detected |
| Phosphate-Buffered Saline (pH 7.4) | 60°C | At least 2 hours | No hydrolysis detected |
These findings highlight the importance of using buffered solutions at or near neutral pH to prevent hydrolysis during formulation and storage of this compound containing preparations.
Oxidative Stability
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and other oxidation products, thereby reducing its reactivity for conjugation.
-
Prevention of Oxidation: During the synthesis and storage of this compound, protecting the thiol group, for instance with an S-4-methoxytrityl (Mmt) group, can prevent oxidation. This protecting group can be removed under mild acidic conditions when the thiol functionality is required for a reaction.
Experimental Protocols
Protocol for Assessing Hydrolytic Stability of DSPE-PEG
This protocol is adapted from a study on DSPE-PEG hydrolysis.
-
Sample Preparation: Weigh 10 mg of DSPE-PEG and dissolve it in 1 mL of the test solvent (e.g., unbuffered water, phosphate-buffered saline at a specific pH).
-
Incubation: Aliquot the solution into two separate tubes. Incubate one tube at room temperature and the other at an elevated temperature (e.g., 60°C).
-
Time Points: At designated time points (e.g., 0, 2, 24, 48, 72 hours), take a 100 µL aliquot from each tube.
-
Solvent Removal: For aqueous samples, rapidly freeze the aliquot in liquid nitrogen and lyophilize to dryness.
-
Analysis: Reconstitute the dried sample in a suitable solvent (e.g., methanol) for analysis by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) to detect the presence of hydrolysis byproducts.
Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing molecule like DSPE-PEG-Thiol to a maleimide-functionalized molecule.
-
Dissolution of Reactants:
-
Dissolve the DSPE-PEG-Maleimide and the thiol-containing peptide separately in dimethylformamide (DMF).
-
Dilute the peptide solution in a 0.1 M sodium phosphate buffer at pH 7.4.
-
-
Reaction Mixture: Add the DSPE-PEG-Maleimide solution to the peptide solution. A common solvent system is a 1:1 mixture of DMF and aqueous buffer. A 3:1 molar ratio of DSPE-PEG-maleimide to the thiol-peptide is often used to ensure complete conjugation.
-
Reaction Conditions: Allow the reaction to proceed for 1 hour at 37°C.
-
Purification: Purify the resulting conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a methanol-water gradient containing 0.1% formic acid.
-
Stabilization: Immediately buffer the eluted fractions with ammonium bicarbonate (pH 6.8) to prevent acid-induced degradation during solvent evaporation.
Visualizing Experimental Workflows
Workflow for Thiol-Maleimide Conjugation
The following diagram illustrates the key steps in the conjugation of DSPE-PEG-Thiol to a maleimide-activated molecule, a common strategy for functionalizing liposomes for targeted drug delivery.
Caption: Workflow for the conjugation of DSPE-PEG-Thiol to a maleimide-functionalized molecule.
Signaling Pathways and Applications
This compound is not directly involved in intracellular signaling pathways itself. Instead, its utility lies in its role as a key component of drug delivery vehicles that are designed to interact with specific cellular pathways. For instance, by conjugating a targeting ligand (e.g., an antibody or peptide) to the thiol group of this compound incorporated into a liposome, the liposome can be directed to cancer cells overexpressing a particular receptor. This targeted delivery enhances the local concentration of the encapsulated drug, thereby improving its therapeutic index and minimizing off-target effects.
The following diagram illustrates the logical relationship of how this compound is utilized in targeted drug delivery to influence a cellular signaling pathway.
Caption: Logical flow of this compound's role in targeted drug delivery and cellular pathway modulation.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its effective application in the development of nanomedicines. This guide provides key data and protocols to aid researchers and drug development professionals in optimizing their formulation strategies. The inherent reactivity of the thiol group, while offering a versatile handle for conjugation, also necessitates careful control of storage and reaction conditions to prevent degradation. By adhering to the principles outlined in this document, the full potential of this compound as a critical component in targeted drug delivery can be realized.
References
An In-depth Technical Guide on the Amphiphilic Nature of DSPE-Thiol
The second round of searches yielded more specific information. I found a paper stating the Critical Micelle Concentration (CMC) of DSPE-PEG(2000) to be approximately 1 x 10-6 M, and another indicating a CMC of 10-20 µM for DSPE-PEG2000 in water. While these are for DSPE-PEG, they provide a strong estimate for DSPE-Thiol, as the thiol group is a small modification to the PEG chain and should not drastically alter the CMC. I also found information on the solubility of DSPE-PEG-Thiol, stating it is soluble in hot water, chloroform, and ethanol at >10 mg/mL.
However, I was unable to find a specific Hydrophilic-Lipophilic Balance (HLB) value for this compound. I will need to estimate this based on the properties of DSPE and the contribution of the thiol group. I also found several examples of experimental workflows involving DSPE-PEG-maleimide (which reacts with thiols) for creating functionalized liposomes for targeted drug delivery. These can be adapted to represent a workflow for this compound. Specifically, I found references to conjugating peptides and antibodies to the surface of liposomes.
For the signaling pathway visualization, the searches provided examples of targeting strategies for nanoparticles, such as targeting the PD-L1 pathway or using peptides to target specific cells. I can use this information to create a representative diagram of a this compound functionalized liposome targeting a cancer cell.
Given this, I have enough information to proceed with generating the in-depth technical guide. I will synthesize the information on the amphiphilic nature, create the data table with the available quantitative data (and a note on the estimated HLB), detail the experimental protocols, and create the requested Graphviz diagrams for the experimental workflow and a targeted signaling pathway.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amphiphilic properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mercapto(polyethylene glycol)] (this compound). We delve into its molecular architecture, self-assembly in aqueous environments, and key quantitative parameters. Detailed experimental protocols for characterization and visualizations of its application in targeted drug delivery are also presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Molecular Architecture: The Foundation of Amphiphilicity
This compound is a phospholipid derivative engineered to possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) region, making it an amphiphilic molecule. This dual nature is fundamental to its utility in forming self-assembled nanostructures, such as liposomes and micelles, which are pivotal in advanced drug delivery systems.
-
Hydrophobic Domain: The tail of the molecule is composed of two 18-carbon stearoyl chains (1,2-distearoyl). These long, saturated fatty acid chains are nonpolar and create a significant hydrophobic region that avoids interaction with water.
-
Hydrophilic Domain: The headgroup consists of a polar phosphoethanolamine moiety linked to a polyethylene glycol (PEG) spacer, which is terminated with a thiol (-SH) group. The phosphate group is negatively charged at physiological pH, and the PEG chain is highly hydrophilic, further enhancing the water solubility of the headgroup. The terminal thiol group provides a reactive handle for conjugation to other molecules.
This distinct separation of a bulky, hydrophobic tail and a polar, reactive headgroup dictates the molecule's behavior in different solvents and at interfaces, driving the formation of organized supramolecular structures.
Self-Assembly in Aqueous Solutions
When this compound is dispersed in an aqueous environment, the hydrophobic tails spontaneously move to minimize their contact with water molecules. This hydrophobic effect drives the self-assembly of this compound into various nanostructures, primarily liposomes.
-
Liposome Formation: Due to the cylindrical shape of the DSPE molecule (resulting from its two fatty acid tails), it preferentially forms lipid bilayers. In a bilayer, two layers of this compound molecules align with their hydrophobic tails facing inward, shielded from the water, while the hydrophilic headgroups face outward, interacting with the aqueous surroundings. These bilayers can enclose an aqueous core, forming spherical vesicles known as liposomes. The thiol groups are displayed on the surface of these liposomes, making them available for further modification.
Quantitative Physicochemical Properties
The performance of this compound in formulations is governed by its physicochemical properties. The following table summarizes key quantitative data for DSPE-PEG, which serves as a close proxy for this compound as the terminal thiol group has a minor impact on these bulk properties.
| Property | Value Range | Significance in Formulation |
| Critical Micelle Concentration (CMC) | ~1 - 20 µM[1][2][3] | This low CMC indicates that this compound readily forms stable micelles and liposomes at low concentrations, which is crucial for maintaining the integrity of the nanocarrier upon dilution in the bloodstream. |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated ~12-16 | While a specific HLB value for this compound is not readily available, based on the structure of DSPE and the presence of a hydrophilic PEG chain, it is estimated to be in the range of an oil-in-water (O/W) emulsifier or solubilizer. This high HLB value reflects its tendency to form stable dispersions in aqueous media. |
| Solubility | >10 mg/mL in hot water, chloroform, ethanol[4] | Its solubility in both aqueous (hot water) and organic solvents highlights its amphiphilic character and provides flexibility in formulation processes. |
Experimental Protocols for Characterization
Accurate characterization of this compound and its formulations is essential for quality control and predictable in vivo performance. Below are detailed protocols for key analytical techniques.
Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy
Principle: This method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is detected by a change in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., chloroform/methanol mixture).
-
Sample Preparation: In a series of glass vials, add increasing amounts of the this compound stock solution. Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydration: Rehydrate the lipid films with a known volume of an aqueous buffer (e.g., PBS, pH 7.4) to create a range of this compound concentrations.
-
Pyrene Addition: Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration of approximately 1 µM.
-
Equilibration: Vortex the solutions and allow them to equilibrate for at least 2 hours in the dark at a temperature above the phase transition temperature of DSPE (~74°C).
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically set to 335 nm, and the emission is scanned from 350 nm to 500 nm.
-
Data Analysis: Determine the intensities of the first vibronic peak (I₁, around 373 nm) and the third vibronic peak (I₃, around 384 nm). Plot the I₁/I₃ ratio against the logarithm of the this compound concentration. The CMC is the concentration at the inflection point of the resulting sigmoidal curve.
Liposome Size and Zeta Potential Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes, while Laser Doppler Velocimetry (LDV) is used to determine their zeta potential, which is an indicator of surface charge and colloidal stability.
Methodology:
-
Liposome Preparation: Prepare this compound containing liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Sample Dilution: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS and zeta potential measurements to avoid multiple scattering effects.
-
DLS Measurement (Size):
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for creating targeted liposomes with this compound and a conceptual signaling pathway for their action.
Caption: Experimental workflow for preparing and characterizing targeted liposomes using this compound.
Caption: Targeted delivery and intracellular action of a this compound functionalized liposome.
References
- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanocs.net [nanocs.net]
An In-depth Technical Guide to the Core Principles of DSPE-Thiol Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-Thiol bioconjugation. It delves into the core chemistry, experimental protocols, and critical considerations for researchers and professionals engaged in the development of advanced drug delivery systems, diagnostics, and functionalized biomaterials.
Introduction to DSPE-Thiol Bioconjugation
DSPE is a phospholipid commonly utilized in the formation of liposomes and other lipid-based nanoparticles. Its amphiphilic nature, with a hydrophilic head group and two hydrophobic stearic acid tails, allows for its stable incorporation into lipid bilayers. By functionalizing the head group with a thiol (-SH) moiety, often via a polyethylene glycol (PEG) spacer (DSPE-PEG-Thiol), a reactive handle is introduced for the covalent attachment of a wide array of biomolecules.[1][2] This process, known as bioconjugation, is instrumental in the development of targeted therapies, diagnostic agents, and advanced biomaterials.
The most prevalent and well-established method for this compound bioconjugation involves the reaction of the thiol group with a maleimide-functionalized molecule.[3] This reaction is favored for its high specificity, efficiency, and ability to proceed under mild, physiological conditions, making it ideal for working with sensitive biomolecules.[4]
The Chemistry of Thiol-Maleimide Ligation
The cornerstone of this compound bioconjugation is the thiol-maleimide reaction, which proceeds through a Michael addition mechanism. In this reaction, the nucleophilic thiol group attacks the electrophilic double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[5] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.
dot
References
Methodological & Application
Application Notes and Protocols for DSPE-Thiol Bioconjugation of Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of thiol-containing peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) derivatives. The primary method described is the widely used Michael addition reaction between a maleimide-functionalized DSPE and a peptide's free thiol group, typically from a cysteine residue. This covalent conjugation strategy is fundamental for the development of targeted drug delivery systems, such as liposomes and micelles, where peptides act as targeting ligands.
Introduction
DSPE is a phospholipid commonly used in the formulation of lipid-based nanoparticles for drug delivery. Its amphiphilic nature allows for self-assembly into vesicular structures. By incorporating a polyethylene glycol (PEG) spacer (DSPE-PEG), the circulation half-life of these nanoparticles can be extended. Further functionalization of the distal end of the PEG with a reactive group, such as maleimide, enables the attachment of targeting moieties like peptides. Peptides offer high specificity and affinity for various cellular receptors, making them ideal for targeted therapies. The conjugation of peptides to DSPE-PEG lipids is a critical step in the creation of these advanced therapeutic and diagnostic agents.[1][2]
Principle of the Reaction
The bioconjugation of a thiol-containing peptide to a maleimide-activated DSPE-PEG derivative proceeds via a Michael addition reaction. The nucleophilic thiol group of a cysteine residue in the peptide attacks the electrophilic double bond of the maleimide ring, resulting in a stable thioether bond. This reaction is highly specific for thiols at a neutral pH range (6.5-7.5), which minimizes side reactions with other nucleophilic groups in the peptide, such as amines.[3][4][5]
Quantitative Data Summary
The efficiency of the DSPE-thiol bioconjugation can be influenced by several factors including the peptide sequence, reactant concentrations, molar ratios, pH, temperature, and reaction time. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Peptide/Protein | DSPE Derivative | Molar Ratio (DSPE:Peptide) | Reaction Conditions | Conjugation Efficiency/Yield | Reference |
| Thiol-p5314–29 | DSPE-PEG-Maleimide | 3:1 | 1:1 DMF/Sodium phosphate buffer (pH 7.4), 1 hour | Not explicitly quantified, but reaction completion confirmed by LC-MS. | |
| Glutathione (GSH) | DSPE-PEG-Maleimide | 1:2 | PBS (pH 7.0), 4°C or room temperature, 2 hours to overnight | Not explicitly quantified. | |
| Thiolated Transferrin (Tf) | DSPE-PEG-Maleimide | 10:1 | PBS (pH 7.0), 4°C or room temperature, 2 hours to overnight | Not explicitly quantified. | |
| cRGDfK | Maleimide-functionalized PLGA NPs | 2:1 (Maleimide:Thiol) | 10 mM HEPES (pH 7.0), room temperature, 30 minutes | 84 ± 4% | |
| 11A4 nanobody | Maleimide-functionalized PLGA NPs | 5:1 (Maleimide:Protein) | PBS (pH 7.4), room temperature, 2 hours | 58 ± 12% | |
| Thiolated RGD peptide | DSPE-PEG(2000) maleimide | Not specified | pH 8, 4°C, 12 hours | Successful synthesis confirmed by MALDI-TOF. | |
| F3 peptide | DSPE-PEG2000-Maleimide | Not specified | DMSO, 25°C, 24 hours | > 95% |
Experimental Protocols
This section outlines the key experimental procedures for the successful conjugation of a thiol-containing peptide to a DSPE-PEG-maleimide derivative.
Materials and Reagents
-
DSPE-PEG-Maleimide (e.g., DSPE-PEG(2000)-Maleimide)
-
Thiol-containing peptide (with a free cysteine residue)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Organic Co-solvent (optional): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: 2-Mercaptoethanol or other small thiol-containing molecules.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18).
-
Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for product characterization.
Step 1: Preparation of Reactants
-
Peptide Preparation :
-
Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
If the peptide has formed disulfide bonds (dimers), reduction is necessary. Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it will compete for the reaction.
-
-
DSPE-PEG-Maleimide Preparation :
-
Due to the hydrophobic nature of the DSPE moiety, DSPE-PEG-Maleimide may have limited aqueous solubility.
-
Dissolve the DSPE-PEG-Maleimide in an anhydrous organic co-solvent such as DMF or DMSO to prepare a stock solution (e.g., 1-10 mg in 100 µL).
-
Step 2: Conjugation Reaction
-
Slowly add the DSPE-PEG-Maleimide solution to the stirred peptide solution. A molar excess of the maleimide reagent (typically 1.5 to 20-fold) is often used to ensure complete conjugation of the peptide.
-
If precipitation occurs upon addition of the DSPE-PEG-Maleimide, the amount of organic co-solvent in the final reaction mixture can be increased. A final solvent mixture of 1:1 DMF/aqueous buffer has been shown to be effective.
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups. The reaction progress can be monitored by LC-MS.
Step 3: Quenching the Reaction (Optional)
-
To quench any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol can be added to the reaction mixture and incubated for an additional 30 minutes. This step is important to prevent non-specific reactions of the remaining maleimide groups in subsequent applications.
Step 4: Purification of the DSPE-Peptide Conjugate
-
The DSPE-peptide conjugate can be purified from unreacted peptide and lipid using RP-HPLC.
-
It is crucial to avoid acidic conditions and high temperatures during purification, as these can lead to the hydrolysis of the ester bonds in the DSPE lipid. If an acidic mobile phase (e.g., containing 0.1% formic acid or TFA) is used, the fractions should be immediately neutralized upon collection.
-
Alternative purification methods for larger constructs or to remove small molecule impurities include dialysis or size-exclusion chromatography.
Step 5: Characterization
-
The final product should be characterized to confirm successful conjugation and assess purity.
-
Mass spectrometry (MALDI-TOF or ESI-MS) is used to determine the molecular weight of the conjugate, which should correspond to the sum of the molecular weights of the peptide and the DSPE-PEG-Maleimide.
-
RP-HPLC can be used to assess the purity of the final product. A single, well-defined peak is indicative of a pure conjugate.
Visualizations
Chemical Reaction Pathway
Caption: Michael addition reaction between DSPE-PEG-Maleimide and a thiol-peptide.
Experimental Workflow
References
- 1. A synthetic method for peptide-PEG-lipid conjugates: application of octreotide-PEG-DSPE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: Preparation of DSPE-Thiol Liposomes for Drug Delivery
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents, making them highly versatile drug delivery systems.[1][2][3] Modifying the surface of liposomes with polymers like polyethylene glycol (PEG) creates "stealth" liposomes that can evade the body's immune system, leading to longer circulation times and improved drug accumulation at target sites.[3][4] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to PEG (DSPE-PEG) is a standard method for achieving this.
Further functionalization of these PEGylated liposomes allows for active targeting and stimulus-responsive drug release. DSPE-Thiol liposomes are a specialized formulation where thiol (-SH) groups are present on the liposome surface. These thiol groups serve as reactive handles for various applications:
-
Targeted Drug Delivery: The thiol group can readily react with maleimide-functionalized targeting ligands, such as antibodies, peptides (e.g., RGD), or aptamers, via a stable thioether bond. This allows the liposome to specifically bind to receptors overexpressed on diseased cells, enhancing therapeutic efficacy and reducing off-target effects.
-
Mucoadhesion: Thiolated polymers, when coated on liposomes, can form disulfide bonds with cysteine-rich mucins in mucus layers. This property is particularly advantageous for oral or other mucosal drug delivery routes, as it increases the residence time of the drug carrier at the site of absorption.
-
Stimulus-Responsive Release: Liposomes can be engineered to release their payload in response to specific stimuli in the disease microenvironment, such as a reductive environment. The thiol groups can be used to create disulfide cross-linked networks that are stable in circulation but dissociate in the presence of high concentrations of reducing agents like glutathione (GSH), which is often found inside cancer cells.
DSPE-PEG-Thiol (DSPE-PEG-SH) is a key reagent for creating these functionalities. It is a linear, heterobifunctional molecule with a DSPE lipid anchor for incorporation into the bilayer, a stealth PEG chain, and a terminal thiol group for conjugation. This document provides detailed protocols for the preparation and characterization of this compound liposomes for advanced drug delivery applications.
Visualizing the Liposome Structure
The fundamental structure involves a lipid bilayer encapsulating an aqueous core, with DSPE-PEG-Thiol molecules anchored in the bilayer and extending outwards.
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes. It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
Materials:
-
Primary phospholipid (e.g., DSPC, POPC, Soy PC)
-
Cholesterol
-
DSPE-PEG(2000)-Thiol (for direct incorporation) or DSPE-PEG(2000)-Maleimide (for post-conjugation)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., PC, Cholesterol, and DSPE-PEG-Thiol) in the desired molar ratio in chloroform in a round-bottom flask.
-
If encapsulating a hydrophobic drug , dissolve it along with the lipids in the organic solvent.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid mixture's phase transition temperature (Tm) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (e.g., PBS pH 7.4).
-
If encapsulating a hydrophilic drug , dissolve it in the hydration buffer.
-
The hydration should be performed at a temperature above the Tm of the lipids. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath or probe sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process transforms MLVs into small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension. For hydrophilic drugs, this can be done by dialysis against the buffer or by using size exclusion chromatography (e.g., a Sephadex G-50 column). For hydrophobic drugs, centrifugation can be used.
-
References
Application Notes and Protocols: DSPE-Thiol Maleimide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) conjugated to polyethylene glycol (PEG) and functionalized with a maleimide group (DSPE-PEG-Maleimide) is a critical reagent in bioconjugation and drug delivery. It is frequently used to attach thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of liposomes and other nanoparticles.[1] This process, known as PEGylation, can enhance the circulation time and stability of therapeutic agents.[1] The reaction between the maleimide group and a thiol (sulfhydryl) group is a Michael addition reaction that forms a stable thioether bond.[2] The efficiency and specificity of this conjugation are highly dependent on the reaction conditions, with pH being one of the most critical parameters.
This document provides detailed application notes and protocols for the DSPE-thiol maleimide reaction, with a special focus on the influence of pH.
Reaction Mechanism and the Critical Role of pH
The thiol-maleimide conjugation is a highly efficient "click" chemistry reaction.[3] The reaction involves the nucleophilic attack of a thiolate anion on the double bond of the maleimide ring. The reactivity of the thiol group is therefore dependent on its pKa, as the deprotonated thiolate is the reactive species.
The Influence of pH:
The pH of the reaction medium is a critical factor that governs both the reaction rate and the specificity of the conjugation.
-
Below pH 6.5: The concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate.[4]
-
pH 6.5 to 7.5: This is the optimal range for the thiol-maleimide reaction. Within this range, there is a sufficient concentration of thiolate for an efficient reaction, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.
-
Above pH 7.5: The reaction becomes less specific. Primary amines (e.g., from lysine residues in proteins) can start to compete with thiols for reaction with the maleimide group. More importantly, the maleimide group itself becomes susceptible to hydrolysis, opening the ring to form an unreactive maleic amide. This hydrolysis is a significant concern at alkaline pH.
Data Summary
The following tables summarize the key quantitative data regarding the this compound maleimide reaction conditions.
Table 1: Effect of pH on Thiol-Maleimide Reaction and Maleimide Stability
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow reaction rate | Negligible | Stable | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal and highly selective | Minimal competition | Minimal | Highly Recommended |
| > 7.5 | Fast, but less specific | Competitive reaction | Increased rate of hydrolysis | Not recommended due to loss of selectivity and maleimide stability. |
Table 2: Recommended Reaction Conditions for this compound Maleimide Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 (Optimal: 7.0-7.5) | Balances reaction rate and selectivity. |
| Buffer | Phosphate-buffered saline (PBS), HEPES, Tris | Must be free of thiols. Degas to remove oxygen. |
| Temperature | Room temperature (20-25°C) or 4°C | 4°C for sensitive proteins. |
| Reaction Time | 2 hours to overnight | Dependent on reactants and their concentrations. |
| Molar Ratio | 10-20 fold molar excess of maleimide to thiol | For smaller molecules, a lower ratio (e.g., 2:1 or 5:1) may be optimal. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | To reduce disulfide bonds if present. TCEP does not need to be removed before conjugation. |
Experimental Protocols
Materials and Reagents
-
DSPE-PEG-Maleimide
-
Thiol-containing molecule (e.g., peptide, protein)
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)
-
Anhydrous DMSO or DMF for dissolving DSPE-PEG-Maleimide
-
TCEP (if disulfide bond reduction is necessary)
-
Quenching reagent (e.g., cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Step-by-Step Protocol for Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If the molecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them.
-
-
Preparation of DSPE-PEG-Maleimide Solution:
-
Allow the DSPE-PEG-Maleimide to warm to room temperature.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the DSPE-PEG-Maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the solution of the thiol-containing molecule, add the DSPE-PEG-Maleimide solution to achieve the desired molar ratio (typically 10-20 fold excess of maleimide).
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
-
-
Purification of the Conjugate:
-
Separate the DSPE-PEG-conjugate from unreacted reagents using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Storage of the Conjugate
For immediate use, the purified conjugate solution is recommended. If necessary, it can be stored at 2-8°C for up to one week, protected from light. For longer-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%). Adding glycerol to a final concentration of 50% allows for storage at -20°C for up to a year.
Visualizations
Reaction Scheme
Caption: Thiol-Maleimide Conjugation Reaction Scheme.
Experimental Workflow
Caption: Experimental Workflow for this compound Conjugation.
Effect of pH on Reaction Pathways
Caption: Influence of pH on Maleimide Reaction Pathways.
References
Application Notes and Protocols for Targeted mRNA Vaccine Delivery Using DSPE-Thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol] (DSPE-Thiol) for the development of targeted mRNA vaccine delivery systems. The protocols detailed below cover the formulation of thiol-functionalized lipid nanoparticles (LNPs), conjugation of targeting ligands, and methods for in vitro and in vivo evaluation.
Introduction to this compound in Targeted mRNA Delivery
The efficacy of mRNA vaccines can be significantly enhanced by directing the lipid nanoparticle (LNP) carriers to specific cells of the immune system, such as dendritic cells (DCs) or T cells.[1] This targeted delivery approach can increase vaccine potency, reduce off-target effects, and elicit a more robust and specific immune response.
This compound is a phospholipid derivative that can be incorporated into the LNP formulation. The exposed thiol (-SH) group on the surface of the LNP serves as a reactive handle for the covalent attachment of targeting ligands. The most common conjugation strategy involves a thiol-maleimide reaction, where a maleimide-functionalized targeting moiety (e.g., an antibody or peptide) is reacted with the thiol groups on the LNP surface to form a stable thioether bond. This method allows for precise control over the orientation and density of the targeting ligand on the nanoparticle surface.
Key Experimental Workflows
The development of a targeted mRNA vaccine using this compound functionalized LNPs generally follows the workflow depicted below. This process begins with the preparation of the targeting ligand and the formulation of the mRNA-loaded LNPs, followed by the conjugation of the ligand to the nanoparticles, and finally, a series of in vitro and in vivo characterization and efficacy studies.
Data Presentation: Performance of Targeted vs. Untargeted LNPs
The following tables summarize quantitative data from representative studies comparing the performance of targeted and untargeted mRNA LNPs.
Table 1: In Vitro Targeting Efficiency
| Cell Line | Targeting Ligand | Target Receptor | LNP Uptake (Targeted) (% of Positive Cells) | LNP Uptake (Untargeted) (% of Positive Cells) | Fold Increase | Reference |
| Jurkat (T cells) | anti-CD4 mAb | CD4 | ~80% | ~10% | ~8 | [1] |
| 4T1 (Breast Cancer) | anti-PD-L1 bsAb | PD-L1 | ~60% | ~15% | 4 | [2] |
| K562 (PD-L1+) | anti-PD-L1 bsAb | PD-L1 | ~75% | ~20% | 3.75 | [2] |
Table 2: In Vivo Biodistribution of Luciferase mRNA-LNPs (5 hours post-injection)
| Organ | Targeted (anti-CD4) Luc Activity (LU/mg protein) | Untargeted (IgG) Luc Activity (LU/mg protein) | Fold Increase in Target Organ | Reference |
| Spleen | ~7.0 x 10^7 | ~1.0 x 10^7 | 7 | [3] |
| Liver | ~5.0 x 10^8 | ~4.5 x 10^8 | ~1.1 | |
| Lung | ~1.0 x 10^6 | ~1.2 x 10^6 | ~0.83 | |
| Kidney | ~5.0 x 10^5 | ~6.0 x 10^5 | ~0.83 |
Table 3: In Vivo Protein Expression in Splenic T Cells
| LNP Formulation | Luciferase Activity in CD3+ T cells (LU/mg protein) | Fold Increase Over Control | Reference |
| Targeted (anti-CD4) | ~1.0 x 10^8 | 33 | |
| Untargeted (IgG) | ~3.0 x 10^6 | 1 |
Experimental Protocols
Protocol 1: Formulation of this compound Containing mRNA-LNPs
This protocol describes the formulation of mRNA-LNPs incorporating this compound using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
This compound
-
mRNA encoding the antigen of interest
-
Ethanol (anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, DSPE-PEG, and this compound in ethanol at a molar ratio of 50:10:38.5:1.4:0.1. The total lipid concentration should be between 10-25 mg/mL.
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.2-0.5 mg/mL.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase at 3:1.
-
Initiate mixing to form the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Maleimide Functionalization of a Targeting Antibody
This protocol describes the functionalization of an antibody with a maleimide group for subsequent conjugation to this compound LNPs.
Materials:
-
Targeting antibody (e.g., anti-CD4)
-
Maleimide-PEG-NHS ester
-
PBS (pH 7.2-7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.
-
Prepare Maleimide-PEG-NHS Solution: Dissolve the Maleimide-PEG-NHS ester in DMSO to a concentration of 10 mM immediately before use.
-
Conjugation Reaction:
-
Add the Maleimide-PEG-NHS solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess unreacted maleimide reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the maleimide-functionalized antibody.
-
-
Characterization: Confirm the successful conjugation using SDS-PAGE and determine the concentration of the functionalized antibody.
Protocol 3: Conjugation of Maleimide-Antibody to this compound LNPs
This protocol details the conjugation of the maleimide-functionalized antibody to the thiol-containing LNPs.
Materials:
-
This compound LNPs (from Protocol 1)
-
Maleimide-functionalized antibody (from Protocol 2)
-
PBS (pH 7.0-7.5), degassed
-
N-acetylcysteine (optional, for quenching)
Procedure:
-
Reaction Setup:
-
In a sterile, low-binding tube, mix the this compound LNPs with the maleimide-functionalized antibody. A typical starting molar ratio is a 10- to 20-fold excess of thiol groups on the LNP surface to the antibody.
-
-
Conjugation:
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.
-
-
Quenching (Optional): To quench any unreacted maleimide groups, N-acetylcysteine can be added to the reaction mixture.
-
Purification:
-
Remove the unconjugated antibody by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Collect the fractions containing the targeted LNPs.
-
-
Characterization:
-
Confirm the presence of the conjugated antibody on the LNP surface using SDS-PAGE or a BCA protein assay.
-
Re-characterize the size, PDI, and zeta potential of the targeted LNPs using DLS.
-
Protocol 4: In Vitro Evaluation of Targeted LNP Uptake
This protocol describes an in vitro assay to assess the targeting efficiency of the conjugated LNPs using flow cytometry.
Materials:
-
Target cells (expressing the receptor of interest)
-
Control cells (not expressing the receptor)
-
Targeted mRNA-LNPs (labeled with a fluorescent dye, e.g., DiI)
-
Untargeted mRNA-LNPs (as a control)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with the fluorescently labeled targeted and untargeted LNPs at a specific mRNA concentration (e.g., 100 ng/mL).
-
Include a negative control of untreated cells.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Cell Harvesting:
-
Wash the cells with PBS to remove unbound LNPs.
-
Harvest the cells using trypsin and resuspend them in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cellular uptake of the LNPs by measuring the fluorescence intensity of the cell population.
-
Compare the uptake of targeted LNPs in target cells versus control cells and versus untargeted LNPs.
-
Protocol 5: In Vivo Evaluation of Targeted mRNA Vaccine Efficacy
This protocol outlines a general procedure for assessing the biodistribution and efficacy of targeted mRNA vaccines in a mouse model.
Materials:
-
Animal model (e.g., BALB/c or C57BL/6 mice)
-
Targeted mRNA-LNPs (encoding a reporter protein like luciferase or the vaccine antigen)
-
Untargeted mRNA-LNPs
-
PBS
-
In vivo imaging system (for luciferase)
-
ELISA kits (for antibody titers)
-
ELISpot kits (for T cell responses)
Procedure:
-
Animal Immunization:
-
Divide the mice into groups (e.g., targeted LNP, untargeted LNP, PBS control).
-
Administer the LNP formulations via the desired route (e.g., intravenous or intramuscular injection).
-
-
Biodistribution Analysis (for Luciferase-encoding mRNA):
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with a luciferin substrate.
-
Image the mice using an in vivo imaging system to visualize the location and intensity of luciferase expression.
-
After imaging, euthanize the mice and collect organs (liver, spleen, lungs, etc.) for ex vivo imaging or homogenization and luciferase activity measurement.
-
-
Immunogenicity Assessment (for antigen-encoding mRNA):
-
Collect blood samples at different time points (e.g., weeks 2, 4, and 6) to measure antigen-specific antibody titers using ELISA.
-
At the end of the study, euthanize the mice and harvest their spleens to measure antigen-specific T cell responses (e.g., IFN-γ production) by ELISpot.
-
Signaling Pathways in Targeted mRNA Vaccine Delivery
Upon binding to its specific receptor on the surface of an antigen-presenting cell (APC), the targeted LNP is internalized, typically through receptor-mediated endocytosis. Once inside the endosome, the ionizable lipids in the LNP become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.
The released mRNA is then translated by the cell's ribosomal machinery to produce the encoded antigen. This foreign antigen is processed and presented on the cell surface by MHC class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.
Furthermore, the mRNA itself can act as an adjuvant by activating innate immune sensors such as Toll-like receptors (TLRs) within the endosome. This activation triggers downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines, which further enhance the adaptive immune response.
References
Application Note: Covalent Attachment of Antibodies to Liposomes via Thiol-Maleimide Chemistry
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. Immunoliposomes, which are liposomes surface-functionalized with antibodies, represent a highly effective strategy for achieving this goal. By incorporating antibodies that recognize specific antigens on target cells, these nanocarriers can selectively deliver their therapeutic payload.
The most robust and widely utilized method for attaching antibodies to liposomes is the formation of a stable thioether bond between a maleimide-functionalized lipid and a sulfhydryl group on the antibody.[1][2][3] This application note provides a detailed protocol for the conjugation of thiolated antibodies to liposomes containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a polyethylene glycol-maleimide group (DSPE-PEG-Maleimide). While direct use of DSPE-thiol on the liposome is possible, it is generally recommended to functionalize the liposome with maleimide and the antibody with a thiol group to avoid potential stability issues like disulfide bond formation between liposomes.[1]
This protocol covers antibody thiolation, quantification of free thiols, conjugation to DSPE-PEG-Maleimide containing liposomes, and purification of the final immunoliposome product.
Overall Experimental Workflow
The process of creating immunoliposomes can be broken down into several key stages, from preparing the components to purifying the final product. The workflow ensures efficient and reproducible conjugation.
Figure 1: General experimental workflow for the preparation of immunoliposomes.
Mechanism of Targeted Delivery
Immunoliposomes leverage the specificity of antibodies to bind to target cell antigens, leading to internalization and intracellular drug release. This mechanism, known as receptor-mediated endocytosis, is key to the therapeutic efficacy of targeted nanocarriers.
Figure 2: Mechanism of immunoliposome targeting and drug delivery.
Experimental Protocols
Protocol 1: Antibody Thiolation
Free sulfhydryl (-SH) groups are required to react with the maleimide group on the liposome. Most antibodies have stable disulfide bonds that must be reduced, or new thiol groups must be introduced.
Method A: Reduction of Endogenous Disulfide Bonds This method uses a reducing agent to break existing disulfide bonds in the antibody's hinge region.
-
Preparation: Prepare a solution of the antibody (e.g., IgG) at 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.0-7.5) containing 2 mM EDTA.[4]
-
Reduction: Add a 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubation: Incubate for 1 hour at 4°C with gentle rocking.
-
Purification: Remove excess TCEP by washing the antibody solution three times using a centrifugal spin concentrator (e.g., 10 kDa MWCO).
Method B: Introduction of Thiol Groups with SPDP This method uses a crosslinker to introduce protected thiol groups, which are then deprotected.
-
Modification: React the antibody with 3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP).
-
Deprotection: Deprotect the modified antibody by adding dithiothreitol (DTT) to expose the free sulfhydryl groups.
-
Purification: Remove DTT and other byproducts using a Sephadex G-50 column.
Protocol 2: Quantification of Free Sulfhydryl Groups (Ellman's Assay)
It is critical to quantify the number of available thiol groups on the antibody before proceeding with conjugation.
-
Standards: Prepare a standard curve using L-cysteine (0 to 1.5 mM).
-
Sample Prep: Prepare the thiolated antibody sample at approximately 0.5 mM in 50 µL.
-
Reaction: Add 500 µL of reaction buffer (PBS with 1 mM EDTA) to each standard and sample. Add Ellman's reagent (DTNB) and incubate.
-
Measurement: Measure the absorbance at 412 nm and determine the concentration of free thiols by comparing to the standard curve.
Protocol 3: Preparation of Maleimide-Functionalized Liposomes
Liposomes can be prepared with DSPE-PEG-Maleimide included in the initial lipid mixture or inserted into pre-formed liposomes.
Method A: Thin-Film Hydration
-
Lipid Mixture: Dissolve lipids (e.g., DSPC, Cholesterol) and 1-5 mol% DSPE-PEG-Maleimide in chloroform.
-
Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the film with an appropriate aqueous buffer (pH 6.5-7.0) to form multilamellar vesicles.
-
Extrusion: Subject the liposome suspension to multiple passes through polycarbonate filters (e.g., 100 nm) using an extruder to produce unilamellar vesicles of a defined size.
Method B: Post-Insertion Technique
-
Prepare Micelles: Hydrate a dried film of DSPE-PEG-Maleimide with buffer to form a micellar solution.
-
Incubate: Mix the DSPE-PEG-Maleimide micelles with pre-formed liposomes.
-
Heat: Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes to facilitate the insertion of the DSPE-PEG-Maleimide into the liposome bilayer.
Protocol 4: Antibody-Liposome Conjugation
This step involves the reaction between the thiolated antibody and the maleimide-functionalized liposomes.
-
Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the oxidation of sulfhydryl groups.
-
Mixing: Mix the thiolated antibody with the maleimide-containing liposomes in a reaction buffer at pH 6.5-7.5. The reaction is highly efficient at neutral pH.
-
Incubation: Incubate the mixture for at least 8 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a thiol-containing compound like 2-mercaptoethanol (final concentration ~2 mM) and incubating for 30 minutes. This prevents aggregation and non-specific reactions.
Protocol 5: Purification of Immunoliposomes
Remove unconjugated antibodies and other reactants from the final immunoliposome suspension.
-
Method: Use size exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis against the storage buffer.
-
Collection: Collect the fractions containing the liposomes, which will elute first in size exclusion chromatography.
-
Storage: Store the purified immunoliposomes at 4°C. Do not freeze.
Quantitative Data and Reaction Parameters
The efficiency of conjugation depends on carefully controlled reaction conditions and molar ratios of the reactants.
Table 1: Recommended Molar Ratios and Concentrations
| Parameter | Recommended Value/Range | Reference |
|---|---|---|
| DSPE-PEG-Maleimide in Lipid Bilayer | 1-5 mol% | |
| Antibody Concentration | 1-20 mg/mL | |
| DSPE-PEG-Maleimide to Antibody Molar Ratio | 3:1 to 5:1 |
| Ligand to Liposome Molar Ratio | 1:1000 | |
Table 2: Typical Reaction Conditions for Thiol-Maleimide Conjugation
| Condition | Optimal Value/Range | Rationale | Reference |
|---|---|---|---|
| pH | 6.5 - 7.5 | Balances maleimide stability and thiol reactivity. Maleimide hydrolyzes at alkaline pH. | |
| Temperature | Room Temperature or 4°C | Ensures reaction completion while preserving protein integrity. | |
| Reaction Time | 2 - 18 hours | Allows for high conjugation efficiency. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of free sulfhydryl groups, which would inhibit the reaction. | |
Table 3: Example Conjugation Efficiencies
| System | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency | Reference |
|---|---|---|---|
| cRGDfK Peptide to Nanoparticles | 2:1 | 84 ± 4% | |
| 11A4 Nanobody to Nanoparticles | 5:1 | 58 ± 12% |
| SS-02 Peptide to DSPE | Not Specified | >90% | |
References
Application Notes and Protocols for DSPE-Thiol in the Formation of Stealth Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DSPE-Thiol in Advanced Drug Delivery
Stealth liposomes represent a significant advancement in drug delivery technology, designed to evade the body's mononuclear phagocyte system (MPS) and prolong circulation times, thereby increasing the likelihood of reaching the target tissue.[1][2] This "stealth" characteristic is typically achieved by modifying the liposome surface with polyethylene glycol (PEG), a process known as PEGylation.[1][2] The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to PEG (DSPE-PEG) is a widely adopted strategy for creating these long-circulating nanocarriers.[3]
DSPE-PEG-Thiol (DSPE-PEG-SH) is a heterobifunctional derivative that incorporates a reactive thiol (-SH) group at the distal end of the PEG chain. This functional group provides a versatile platform for the covalent attachment of targeting ligands, drugs, or other molecules, enabling the development of highly specific and effective drug delivery systems. The thiol group can readily react with maleimide groups, for instance, allowing for the conjugation of antibodies, peptides, or aptamers to direct the liposome to specific cells or tissues.
These application notes provide detailed protocols for the formation and characterization of stealth liposomes incorporating DSPE-PEG-Thiol, as well as methods for conjugating targeting moieties to the liposome surface.
Mechanism of Stealth and Targeting
The stealth properties of PEGylated liposomes are attributed to the formation of a hydrated layer on the liposome surface by the PEG chains. This layer provides a steric barrier that inhibits the binding of opsonins, which are plasma proteins that mark foreign particles for uptake by phagocytic cells of the MPS, primarily located in the liver and spleen. By reducing opsonization, PEGylated liposomes can avoid rapid clearance and remain in circulation for extended periods.
The presence of a terminal thiol group on the DSPE-PEG allows for further functionalization of the stealth liposome. This enables active targeting, where the liposome is decorated with ligands that bind to specific receptors overexpressed on target cells, such as cancer cells. This targeted approach enhances the delivery of the therapeutic payload to the site of action, improving efficacy and reducing off-target side effects.
References
- 1. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable DSPE-Thiol Micelles for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphilic molecules like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) are widely used to form micelles for drug delivery. These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and stealth properties in biological systems. The incorporation of a terminal thiol (-SH) group on the PEG chain (DSPE-PEG-SH) offers a versatile platform for post-insertion modification, allowing for the covalent attachment of targeting ligands, antibodies, or other functional molecules.
These application notes provide a comprehensive guide to preparing, characterizing, and ensuring the stability of DSPE-thiol micelles for the effective delivery of hydrophobic drugs.
Key Physicochemical Attributes
The stability and efficacy of DSPE-PEG-SH micelles are governed by several key parameters. Understanding these attributes is crucial for designing a robust drug delivery system. Polymeric micelles can enhance the solubility of hydrophobic drugs and prolong their circulation time in the body.
Critical Micelle Concentration (CMC)
The CMC is the concentration of the amphiphile at which micelles begin to form. A low CMC is desirable as it ensures the micelles remain stable upon dilution in the bloodstream. For DSPE-PEG2000, the CMC is typically in the low micromolar range, indicating high stability.
Particle Size and Polydispersity Index (PDI)
The size of the micelles influences their biodistribution and ability to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. A narrow size distribution (low PDI) is essential for reproducible in vivo performance. Typically, DSPE-PEG micelles have a diameter of 10-100 nm.
Zeta Potential
Zeta potential is a measure of the surface charge of the micelles and is an indicator of their colloidal stability. A sufficiently high negative or positive zeta potential prevents aggregation. DSPE-PEG-SH micelles typically exhibit a negative zeta potential.
Drug Loading and Encapsulation Efficiency
-
Drug Loading Capacity (DLC): The amount of drug loaded per unit weight of the micelle.
-
Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully encapsulated within the micelles. High DLC and EE are crucial for delivering a therapeutic dose of the drug.
Quantitative Data Summary
The following tables summarize typical quantitative data for DSPE-PEG based micelles. While specific values for DSPE-PEG-SH may vary depending on the experimental conditions and the encapsulated drug, these provide a useful reference.
Table 1: Physicochemical Properties of DSPE-PEG Micelles
| Parameter | Typical Value | Significance |
| Critical Micelle Concentration (CMC) | 1-10 µM | Low CMC indicates high stability upon dilution |
| Particle Size (Diameter) | 10 - 100 nm | Optimal for tumor targeting via the EPR effect |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous population of micelles |
| Zeta Potential | -20 to -40 mV | Negative charge contributes to colloidal stability |
Table 2: Drug Loading and Encapsulation Efficiency
| Hydrophobic Drug (Example) | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |
| Paclitaxel | 5 - 15% | > 90% |
| Doxorubicin | 10 - 20% | > 95%[1] |
| Curcumin | 5 - 10% | > 80% |
| Ridaforolimus | ~7.2% | ~77.5%[2][3] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-SH Micelles with a Hydrophobic Drug via Thin-Film Hydration
This is a widely used method for preparing drug-loaded micelles.
Materials:
-
DSPE-PEG-SH (e.g., DSPE-PEG2000-SH)
-
Hydrophobic drug
-
Chloroform or another suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4, deoxygenated
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of DSPE-PEG-SH and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of drug to lipid can be optimized, but a starting point of 1:10 is common.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the glass transition temperature of the polymer but below the degradation temperature of the drug (typically 40-60°C). A thin, uniform lipid film should form on the wall of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add pre-warmed (60°C), deoxygenated PBS to the flask. The use of deoxygenated buffer is crucial to prevent the oxidation of the thiol groups.
-
Micelle Formation: Hydrate the film by rotating the flask in a water bath at 60°C for 30-60 minutes. The solution should become a clear or slightly opalescent suspension.
-
Sonication: To ensure uniform micelle size, sonicate the suspension using a bath sonicator for 5-10 minutes.
-
Purification: To remove any non-encapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter. For more rigorous purification, dialysis or size exclusion chromatography can be used.
-
Storage: Store the micelle solution at 4°C under an inert atmosphere (e.g., argon or nitrogen) to protect the thiol groups from oxidation.
Protocol 2: Characterization of DSPE-PEG-SH Micelles
A. Particle Size, PDI, and Zeta Potential
-
Dilute the micelle suspension with deionized water or PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI.
-
Use Laser Doppler Velocimetry, typically in the same instrument as DLS, to measure the zeta potential.
B. Determination of Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC)
-
Separation of Free Drug: Separate the encapsulated drug from the free drug using methods like ultrafiltration, dialysis, or size exclusion chromatography.
-
Quantification: Quantify the amount of drug in the filtrate (free drug) and/or the micellar suspension (total drug) using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DLC (%) = [Weight of Encapsulated Drug / Weight of Micelles] x 100
-
C. Quantification of Surface Thiol Groups The availability of free thiol groups on the micelle surface can be quantified using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).[4]
-
Prepare a standard curve of a known thiol-containing compound (e.g., cysteine).
-
Add the micelle solution to a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8).
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of thiol groups based on the standard curve.
Stability Considerations
The stability of DSPE-PEG-SH micelles is critical for their therapeutic application.
-
Colloidal Stability: Assessed by monitoring changes in particle size, PDI, and zeta potential over time using DLS. A stable formulation will show minimal changes when stored under appropriate conditions.
-
Chemical Stability of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of functionality for subsequent conjugation. To minimize oxidation:
-
Use deoxygenated buffers during preparation.
-
Store the final formulation under an inert atmosphere.
-
Consider adding a small amount of a reducing agent like dithiothreitol (DTT) during storage, although this may need to be removed before in vivo use.
-
-
Drug Retention: The release of the encapsulated drug should be minimal during storage and circulation, with release triggered at the target site. In vitro drug release studies using a dialysis method can be performed to assess drug retention.[2]
Visualizations
Diagram 1: Experimental Workflow for Micelle Preparation and Characterization
Caption: Workflow for preparing and characterizing DSPE-PEG-SH micelles.
Diagram 2: Structure of a Drug-Loaded DSPE-PEG-SH Micelle
Caption: Schematic of a DSPE-PEG-SH micelle with an encapsulated drug.
References
- 1. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berberine-Loaded Thiolated Pluronic F127 Polymeric Micelles for Improving Skin Permeation and Retention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Insertion DSPE-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomal surfaces is a critical step in the development of targeted drug delivery systems. The post-insertion method offers a versatile and efficient approach to modify pre-formed liposomes with functional lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and a terminal thiol group (DSPE-PEG-Thiol) or its reactive partner, maleimide (DSPE-PEG-Maleimide). This technique allows for the precise control over the density of reactive groups on the liposome surface, enabling the covalent attachment of targeting ligands, imaging agents, or other molecules of interest.
This document provides detailed application notes and protocols for the post-insertion of DSPE-PEG-Maleimide and subsequent conjugation with thiol-containing molecules. It includes quantitative data on the efficiency of these processes, step-by-step experimental procedures, and visual diagrams to illustrate the workflows.
Data Presentation
Table 1: Post-Insertion Efficiency of DSPE-PEG-Maleimide
| Liposome Composition | Post-Insertion Temperature (°C) | Incubation Time (min) | Molar Ratio (Lipid:DSPE-PEG-Maleimide) | Active Maleimide Groups (%) | Reference |
| HSPC/CHOL/DSPE-PEG2000 | 60 | 30 | 95:5 | 76 | [1] |
| DPPC/CHOL | 40 | 60 | 90:10 | Not Specified | [2] |
| POPC/CHOL | 37 | Not Specified | 95:5 | Not Specified | [2] |
HSPC: Hydrogenated Soy Phosphatidylcholine, CHOL: Cholesterol, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine
Table 2: Thiol-Maleimide Conjugation Efficiency
| Ligand | Molar Ratio (Maleimide:Thiol) | Reaction pH | Reaction Time (hours) | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 7.0 | 0.5 | 84 ± 4 | [1] |
| 11A4 Nanobody | 5:1 | 7.4 | 2 | 58 ± 12 | [1] |
| Thiolated Antibody | 1:3 (Protein:Lipid) | 7.4 | 8 | Not Specified |
Table 3: Stability of Maleimide-Functionalized Liposomes
| Storage Condition | Duration | Parameter Measured | Result | Reference |
| 4°C in PBS | 7 days | Particle Size | No significant change | |
| 4°C in PBS | 7 days | Zeta Potential | No significant change | |
| 20°C | 7 days | Maleimide Reactivity | ~40% loss of reactivity |
Experimental Protocols
Protocol 1: Post-Insertion of DSPE-PEG-Maleimide into Pre-formed Liposomes
This protocol describes the method for inserting DSPE-PEG-Maleimide into existing liposomes.
Materials:
-
Pre-formed liposomes in a suitable buffer (e.g., PBS, pH 7.4)
-
DSPE-PEG(2000)-Maleimide
-
Chloroform or methylene chloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator or a stream of nitrogen
-
Water bath or incubator set to 60°C
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
Procedure:
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
Dissolve the desired amount of DSPE-PEG(2000)-Maleimide in chloroform or methylene chloride in a round-bottom flask. For a 2 ml final liposome solution, 1.30 mg (0.22 µmol) of DSPE-PEG(2000)-Maleimide can be used.
-
Remove the organic solvent using a rotary evaporator or under a gentle stream of nitrogen to form a thin lipid film on the bottom of the flask.
-
Hydrate the lipid film with a small volume of PBS (e.g., 100 µl for 1.30 mg of lipid) to form a micellar solution. Vortex or gently agitate to ensure complete dissolution.
-
-
Post-Insertion Incubation:
-
Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension. The final concentration of the inserted lipid is typically 1-10 mol% of the total lipid in the liposomes.
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome lipids. For many common formulations, incubation at 60°C for 30-60 minutes is effective.
-
-
Purification:
-
Remove unincorporated DSPE-PEG-Maleimide micelles by dialysis against PBS (pH 7.4) at 4°C. Change the buffer several times over 24-48 hours to ensure complete removal of free micelles.
-
Protocol 2: Quantification of Surface-Available Maleimide Groups (Reverse Ellman's Assay)
This protocol allows for the determination of the concentration of reactive maleimide groups on the liposome surface.
Materials:
-
Maleimide-functionalized liposomes
-
Cysteine solution of a known concentration (e.g., 1 mM in PBS)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Spectrophotometer
Procedure:
-
Reaction of Maleimide with Excess Cysteine:
-
Mix a known volume of the maleimide-functionalized liposome suspension with a known, excess amount of cysteine solution.
-
Incubate the mixture for 1 hour at room temperature to allow the thiol-maleimide reaction to go to completion.
-
-
Quantification of Unreacted Cysteine:
-
To a tube, add 50 µL of the reaction mixture from step 1 and 1.25 mL of 0.1 M sodium phosphate buffer (pH 8.0).
-
Add 25 µL of the Ellman's Reagent solution.
-
Prepare a blank using 50 µL of PBS instead of the reaction mixture.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against the blank.
-
-
Calculation:
-
Create a standard curve using known concentrations of cysteine.
-
Determine the concentration of unreacted cysteine in the reaction mixture from the standard curve.
-
Calculate the amount of maleimide by subtracting the amount of unreacted cysteine from the initial amount of cysteine added. The stoichiometry of the maleimide-thiol reaction is 1:1.
-
Protocol 3: Thiol-Maleimide Conjugation of a Cysteine-Containing Peptide to Liposomes
This protocol details the conjugation of a thiol-containing ligand to maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Cysteine-containing peptide or protein
-
Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)
-
Inert gas (e.g., nitrogen or argon)
-
Quenching agent: 2-Mercaptoethanol or Cysteine
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Preparation for Conjugation:
-
If the thiol-containing molecule has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Degas all buffers to minimize oxidation of the thiol groups.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing ligand in the reaction buffer.
-
Add the ligand solution to the maleimide-functionalized liposomes. The molar ratio of maleimide to thiol should be optimized, but a starting point of 2:1 to 5:1 is common.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the free thiol groups.
-
Incubate the reaction mixture at room temperature for 2-8 hours with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add an excess of a small molecule thiol, such as 2-mercaptoethanol (final concentration of ~2 mM), to quench any unreacted maleimide groups on the liposome surface.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted ligand and quenching agent by dialysis or size-exclusion chromatography.
-
Protocol 4: Quantification of Free Thiols on Ligands (Ellman's Assay)
This protocol is used to determine the concentration of free sulfhydryl groups on the ligand before conjugation.
Materials:
-
Thiol-containing ligand solution
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of cysteine standards of known concentrations (e.g., 0 to 1.5 mM) in the reaction buffer.
-
To 50 µL of each standard, add 50 µL of Ellman's reagent and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus cysteine concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add 125 µL of the unknown thiol-containing sample to a tube containing 1.250 mL of reaction buffer and 25 µL of Ellman's Reagent solution.
-
Prepare a blank using 125 µL of the buffer instead of the sample.
-
Mix well and incubate at room temperature for 15 minutes.
-
Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.
-
-
Calculation:
-
Determine the concentration of free sulfhydryl groups in the sample from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB product at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Visualizations
Caption: Experimental workflow for post-insertion and thiol conjugation.
Caption: Thiol-Maleimide conjugation signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DSPE-Thiol Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low yields in DSPE-Thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation efficiency in a DSPE-Maleimide and Thiol reaction?
Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to suboptimal reaction conditions. The most common culprits include:
-
Maleimide Hydrolysis: The maleimide group on the DSPE-PEG is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.[1][2] Storing maleimide-functionalized nanoparticles at 20°C for a week can lead to a 40% loss of reactive maleimide, whereas storage at 4°C results in only a ~10% decrease.[3]
-
Thiol Oxidation: The thiol (-SH) groups on your peptide, antibody, or other ligands can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][4] This can be catalyzed by the presence of dissolved oxygen or metal ions.
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. The ideal range for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down, while above pH 7.5, maleimide hydrolysis and reactions with primary amines become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can significantly impact the reaction yield. Steric hindrance can also be a factor, especially when conjugating large molecules to nanoparticles.
-
Presence of Competing Thiols: If reducing agents containing thiols, such as Dithiothreitol (DTT), are not completely removed after a disulfide bond reduction step, they will compete with your target molecule for the maleimide groups.
Q2: How can I prevent maleimide hydrolysis and thiol oxidation?
To maintain the reactivity of your starting materials, consider the following preventative measures:
-
Maleimide Stability:
-
Dissolve DSPE-PEG-Maleimide in an anhydrous organic solvent like DMSO or DMF for stock solutions.
-
For aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) for short-term storage.
-
Prepare solutions fresh and use them immediately before starting the conjugation reaction.
-
Store maleimide-functionalized nanoparticles at 4°C.
-
-
Preventing Thiol Oxidation:
-
Degas your buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation.
-
If possible, work with your solutions on ice to slow down the oxidation process.
-
For proteins with disulfide bonds, use a reducing agent like TCEP, which is thiol-free and does not need to be removed before conjugation.
-
Q3: What are the optimal reaction conditions for this compound conjugation?
Optimizing your reaction conditions is crucial for achieving high yields. Refer to the table below for recommended starting points.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability, minimizing side reactions. |
| Temperature | Room Temperature (or 4°C overnight) | A common starting point, but can be optimized for specific reactants. |
| Reaction Time | 30 minutes to 2 hours | Reaction time should be optimized; for a small peptide like cRGDfK, 30 minutes may be sufficient, while a larger nanobody may require 2 hours. |
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 for nanoparticles; 10:1 to 20:1 for protein labeling | An excess of maleimide is often used to drive the reaction to completion. However, for nanoparticles, a lower excess is often optimal due to steric hindrance. |
| Buffer Composition | Phosphate, HEPES | Use non-thiol containing buffers. Including 1-5 mM EDTA is recommended to prevent thiol oxidation. |
Q4: How do I handle disulfide bonds in my protein or peptide before conjugation?
Maleimides only react with free thiol groups, not with disulfide bonds. If your protein or peptide contains disulfide bonds that you intend to use for conjugation, they must first be reduced.
-
Choice of Reducing Agent:
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is thiol-free and does not compete with the target molecule in the subsequent conjugation reaction.
-
DTT (Dithiothreitol): DTT is a strong reducing agent but contains thiol groups. If DTT is used, it must be completely removed before adding the maleimide reagent, typically via a desalting column or buffer exchange.
-
Q5: What are common side reactions and how can they be minimized?
The primary side reaction of concern is the reaction of the maleimide group with primary amines (e.g., lysine residues on a protein) and hydrolysis.
-
Reaction with Amines: This becomes more significant at pH values above 7.5. By maintaining the reaction pH within the optimal range of 6.5-7.5, the reaction is highly selective for thiols.
-
Maleimide Hydrolysis: This is also accelerated at higher pH. Sticking to the recommended pH range and using freshly prepared reagents will minimize this side reaction.
-
Thiazine Rearrangement: In some cases, particularly with N-terminal cysteine peptides, the initial succinimidyl thioether linkage can undergo rearrangement to form a thiazine impurity, especially at basic pH. Performing the conjugation at a more acidic pH (around 5-6) can prevent this, though the overall reaction rate will be slower.
Q6: How can I purify my final this compound conjugate and remove unreacted materials?
After the reaction, it is essential to remove unreacted DSPE-PEG-Maleimide, unconjugated thiol-containing molecules, and any quenching agents. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating larger conjugated liposomes/nanoparticles from smaller, unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for buffer exchange and removing small molecule impurities from larger nanoparticle suspensions.
-
Ultracentrifugation: This can be used to pellet the liposomes or nanoparticles, allowing for the removal of the supernatant containing unreacted components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Maleimide Inactivity: Hydrolysis due to high pH or improper storage. | Prepare fresh DSPE-PEG-Maleimide solution. Store stock solutions in anhydrous DMSO or DMF at -20°C. For aqueous solutions, use a buffer with a pH of 6.0-6.5 for short-term storage. |
| Thiol Inactivity: Oxidation to disulfide bonds. | Degas buffers and add 1-5 mM EDTA. Use a thiol-free reducing agent like TCEP if disulfide bond reduction is needed. | |
| Suboptimal pH: pH is too low (<6.5) or too high (>7.5). | Adjust the reaction buffer pH to the optimal range of 6.5-7.5. | |
| Insufficient Reaction Time: Reaction did not proceed to completion. | Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). | |
| Inconsistent Yields | Variable Reagent Quality: Degradation of maleimide or thiol starting materials. | Always use freshly prepared solutions. Quantify free thiols using Ellman's reagent before starting the reaction to ensure consistent starting material. |
| Oxygen Contamination: Inconsistent exposure to oxygen leading to variable thiol oxidation. | Flush reaction vessels with an inert gas (e.g., nitrogen or argon) to create an oxygen-free environment. | |
| Product Aggregation | Excess Reactive Groups: Unquenched maleimide or thiol groups on the nanoparticle surface can lead to cross-linking. | After the conjugation reaction, add a quenching agent like cysteine or 2-mercaptoethanol to react with any excess maleimide. |
Experimental Protocols
Protocol 1: General DSPE-Maleimide to Thiol Conjugation
This protocol provides a general workflow for conjugating a thiol-containing molecule to DSPE-PEG-Maleimide incorporated into liposomes or nanoparticles.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your thiol-containing peptide, antibody, or ligand in a degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5) containing 1-5 mM EDTA.
-
If disulfide bond reduction is necessary, add TCEP to a final concentration of 1-5 mM and incubate at room temperature for 30-60 minutes.
-
-
Preparation of DSPE-PEG-Maleimide Liposomes/Nanoparticles:
-
Prepare your liposomes or nanoparticles incorporating DSPE-PEG-Maleimide using your established method (e.g., thin-film hydration, ethanol injection).
-
-
Conjugation Reaction:
-
Add the solution of the thiol-containing molecule to the DSPE-PEG-Maleimide liposome/nanoparticle suspension. The molar ratio should be optimized, but a starting point of a 2:1 to 5:1 molar excess of maleimide to thiol is common for nanoparticles.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol in a slight molar excess to the initial amount of maleimide. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as Size Exclusion Chromatography (SEC), dialysis, or ultracentrifugation to remove unreacted materials and the quenching agent.
-
Visual Guides
Caption: General experimental workflow for this compound conjugation.
References
Technical Support Center: DSPE-Thiol Handling and Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of DSPE-Thiol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Thiol(polyethylene glycol)], is a phospholipid derivative containing a hydrophobic DSPE lipid tail, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group. The primary cause of aggregation is the oxidation of the thiol groups on two or more molecules, which leads to the formation of intermolecular disulfide bonds (-S-S-). This creates larger, often insoluble, aggregates that can compromise experimental results.[1][2][3]
Q2: What are the main factors that promote this compound aggregation?
Several factors can accelerate the oxidation of thiol groups and lead to aggregation:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a key oxidizing agent.[4]
-
Alkaline pH: At pH values above 7.5, the thiol group (-SH) deprotonates to form the more reactive thiolate anion (-S⁻), which is more susceptible to oxidation.[4]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.
-
Elevated Temperature and Light Exposure: Higher temperatures and exposure to light can increase the rate of oxidation.
-
Improper Storage: Frequent freeze-thaw cycles and exposure to moisture can degrade the material and promote aggregation.
Q3: How should this compound be stored to maintain its stability?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store the solid compound at -20°C.
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to minimize exposure to oxygen.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
-
Solutions: Prepare solutions fresh for each use. If short-term storage of a stock solution is necessary, it should be stored at -80°C under an inert atmosphere.
Troubleshooting Guide: Preventing and Resolving this compound Aggregation
Issue: I observe cloudiness or precipitation in my this compound solution.
This is a common sign of aggregation. The following steps will help you troubleshoot and prevent this issue.
Proactive Prevention Strategies
The most effective way to deal with aggregation is to prevent it from occurring in the first place. This involves careful control of the experimental conditions.
1. Proper Dissolution Technique
This compound can be challenging to dissolve. Using an appropriate solvent and technique is the first step in preventing aggregation.
-
Solvent Selection: this compound is soluble in several organic solvents and in aqueous solutions with assistance.
-
Organic Solvents: Chloroform, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are effective for dissolving this compound.
-
Aqueous Buffers: Dissolving directly in aqueous buffers can be difficult. It is often recommended to first dissolve the lipid in an organic solvent and then hydrate it with the aqueous buffer. For direct dissolution in water, heating (up to 60°C) and sonication are often required.
-
2. Control of Solution pH
Maintaining an optimal pH is critical to minimize the formation of the highly reactive thiolate anion.
-
Recommended pH Range: For most applications, maintain a pH between 6.5 and 7.5. This range keeps the thiol group protonated and less prone to oxidation.
3. Use of Additives
Incorporating reducing and chelating agents into your buffers can significantly inhibit oxidation.
-
Reducing Agents: These agents prevent and can reverse disulfide bond formation.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent and stable reducing agent that is effective over a wide pH range and does not absorb at 280 nm.
-
Dithiothreitol (DTT): DTT is another common reducing agent, though it is less stable than TCEP, especially at neutral to alkaline pH.
-
-
Chelating Agents: These agents sequester metal ions that catalyze oxidation.
-
Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent that effectively binds divalent metal ions.
-
Quantitative Recommendations for Additives
| Additive | Recommended Concentration | Purpose | Reference(s) |
| TCEP | 0.1 - 1.0 mM | Prevents thiol oxidation | |
| DTT | 1 - 10 mM | Prevents thiol oxidation | |
| EDTA | 0.5 - 2.0 mM | Chelates metal ions |
4. Degassing of Solvents and Buffers
Removing dissolved oxygen from all solutions is a critical step in preventing oxidation.
-
Methods for Degassing:
-
Sparging with Inert Gas: Bubble an inert gas like argon or nitrogen through the solution for 15-30 minutes.
-
Freeze-Pump-Thaw: Freeze the solution, apply a vacuum to remove gases, and then thaw. Repeat this cycle 3-4 times for maximum effectiveness.
-
Sonication under Vacuum: Place the solution in a sonicator bath under a vacuum.
-
Reactive Troubleshooting: What to do if Aggregation Occurs
If you already observe aggregation in your solution, you may be able to salvage it using the following steps:
-
Add a Reducing Agent: Introduce TCEP or DTT to the solution to reduce the disulfide bonds and break up the aggregates. Gentle warming and stirring may aid this process.
-
Sonication: Sonication can help to break up aggregates and redissolve the this compound.
-
Filtration: If the aggregates cannot be redissolved, you may need to filter your solution through a 0.22 µm syringe filter to remove the insoluble particles. Be aware that this will reduce the concentration of your this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent
-
Weigh the desired amount of this compound powder in a sterile vial under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex gently until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C under an inert gas.
Protocol 2: Preparation of an Aqueous Solution of this compound
-
Prepare your aqueous buffer (e.g., PBS) with the desired pH (6.5-7.5).
-
Degas the buffer thoroughly by sparging with argon or nitrogen for at least 20 minutes.
-
Add EDTA to a final concentration of 1 mM and a reducing agent like TCEP to a final concentration of 0.5 mM.
-
Weigh the this compound in a separate sterile vial.
-
Add the degassed buffer to the this compound powder.
-
Heat the mixture to 60°C while gently stirring or vortexing until the lipid is fully hydrated and the solution is clear. Sonication may be used to aid dissolution.
-
Use the solution immediately for your experiment.
Visual Guides
Diagram 1: this compound Aggregation Pathway
Caption: The oxidation of this compound monomers leads to the formation of disulfide-linked aggregates.
Diagram 2: Workflow for Preventing this compound Aggregation
Caption: A step-by-step workflow for the preparation of a stable this compound solution.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: DSPE-Thiol-Maleimide Conjugation
Welcome to the technical support center for optimizing your DSPE-Thiol-Maleimide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to enhance your conjugation efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound-maleimide conjugation experiments.
Issue 1: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired DSPE-PEG-Thiol conjugate. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Verify the Reactivity of the Maleimide Group: The maleimide group on DSPE-PEG is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1][2][3]
-
Solution: Always use freshly prepared or properly stored DSPE-PEG-Maleimide.[4] If you suspect hydrolysis, it is recommended to use a fresh batch of the reagent. Storage of maleimide-functionalized nanoparticles for 7 days at 4°C can lead to a ~10% loss in reactivity, while at 20°C, this can be as high as ~40%.[5]
-
-
Confirm the Presence of Free Thiols: The thiol (sulfhydryl) group on your molecule of interest might not be available for reaction.
-
Potential Cause: Thiol groups can readily oxidize to form disulfide bonds, which are unreactive towards maleimides.
-
Solution:
-
Reduce Disulfide Bonds: Before starting the conjugation, treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before the reaction.
-
Prevent Re-oxidation: De-gas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your sample before proceeding with the conjugation.
-
-
-
Optimize Reaction Conditions: The efficiency of the thiol-maleimide reaction is highly dependent on the reaction conditions.
-
pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Within this range, the reaction is highly selective for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
Temperature and Time: The reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Lower temperatures may be better for sensitive biomolecules but will require longer incubation times.
-
Molar Ratio: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of DSPE-PEG-maleimide to the thiol-containing molecule. However, the optimal ratio can vary, for example, a 2:1 or 5:1 maleimide to thiol molar ratio has been found to be optimal in specific nanoparticle systems.
-
A logical workflow for troubleshooting low conjugation yield is presented below:
References
Technical Support Center: DSPE-Thiol Liposome Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of DSPE-Thiol liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating thiol-containing molecules to maleimide-functionalized liposomes?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range ensures high selectivity for the thiol group over other nucleophilic groups like amines. At a neutral pH of 7, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the reactivity of primary amines towards the maleimide increases, which can lead to undesirable side products.[2] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing down the desired conjugation reaction.
Q2: My liposome solution is aggregating after adding the thiolated protein. What could be the cause and how can I prevent it?
A2: Liposome aggregation during the covalent attachment of proteins is a common issue. This can be prevented by incorporating an appropriate amount of PEG-modified lipids (e.g., DSPE-PEG) into the liposome formulation. The PEG layer on the surface of the liposomes provides a steric barrier that inhibits inter-vesicular aggregation. Finding a balance between the PEG chain length and the amount of PEG-lipid is crucial for maintaining efficient protein coupling while preventing aggregation.
Q3: I am observing low conjugation efficiency. What are the possible reasons?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at alkaline pH. It is recommended to use freshly prepared maleimide-functionalized liposomes or DSPE-PEG-Maleimide solutions.
-
Oxidation of Thiol Groups: The thiol groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure that disulfide bonds are fully reduced and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation. Using a chelating agent like EDTA in your buffer can also help prevent metal-catalyzed oxidation.
-
Presence of Competing Thiols: Buffers containing thiol-based reducing agents (e.g., DTT) will compete with your target molecule for reaction with the maleimide. Use thiol-free buffers such as PBS, HEPES, or Tris for the conjugation reaction.
Q4: How can I improve the stability of the formed thiol-maleimide linkage?
A4: The thiosuccinimide bond formed from the thiol-maleimide reaction can be unstable and undergo a retro-Michael reaction, leading to the dissociation of the conjugate. The stability can be influenced by the specific maleimide derivative used. Additionally, the thiosuccinimide ring can be hydrolyzed, which results in a more stable, ring-opened product that is resistant to the retro-Michael reaction. In some cases, if the thiol is on an N-terminal cysteine, a more stable thiazine structure can be formed through a chemical rearrangement.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound liposome formulation and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Liposome Aggregation | Insufficient steric stabilization during conjugation of large molecules. | Incorporate 2-5 mol% of DSPE-PEG into the liposome formulation to provide a protective polymer brush on the surface. |
| Low Drug Encapsulation Efficiency | Poor drug solubility in the lipid bilayer or aqueous core. Suboptimal drug-to-lipid ratio. | For hydrophobic drugs, ensure the drug-to-lipid ratio is optimized; a ratio of 1:60 was found to be optimal for paclitaxel. For hydrophilic drugs, consider active loading techniques. |
| Increase in Liposome Size Over Time | Fusion or aggregation of liposomes during storage. Hydrolysis of phospholipids leading to structural changes. | Include cholesterol (30-50 mol%) in the formulation to increase membrane rigidity and stability. Store liposomes at an appropriate temperature, typically 4°C. |
| Poor Thiol-Maleimide Conjugation Yield | Hydrolyzed maleimide groups. Oxidized thiols on the target molecule. Competing thiols in the buffer. | Use freshly prepared maleimide-functionalized liposomes. Ensure complete reduction of disulfide bonds on the target molecule and work under an inert atmosphere. Use thiol-free buffers for the conjugation reaction. |
| Instability of the Conjugate | Reversal of the thiol-maleimide reaction (retro-Michael reaction). | Consider post-conjugation hydrolysis of the succinimide ring to form a more stable, ring-opened structure. If possible, design the thiolated molecule with an N-terminal cysteine to potentially form a more stable thiazine linkage. |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide in a molar ratio of 55:40:5) in a suitable organic solvent such as a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES or PBS, pH 6.5-7.0) by gentle rotation. The temperature should be maintained above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (SUVs) with a defined size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This step should be repeated multiple times (e.g., 10-20 passes) to ensure a narrow size distribution.
-
Characterization: Characterize the prepared liposomes for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Conjugation of a Thiolated Molecule to Maleimide-Functionalized Liposomes
-
Thiolated Molecule Preparation: Dissolve the thiol-containing molecule (e.g., a peptide or antibody fragment) in a thiol-free buffer (e.g., PBS, pH 7.0). If the molecule contains disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Add the solution of the thiolated molecule to the maleimide-functionalized liposome suspension. A typical molar ratio of maleimide to thiol is 1:1 to 1.5:1.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purification: Remove the unconjugated molecule and quenching agent by a suitable method such as size exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation by methods such as SDS-PAGE, HPLC, or by measuring the change in liposome size and zeta potential.
Visualizations
Caption: Experimental workflow for this compound liposome formulation.
Caption: Troubleshooting logic for this compound liposome formulation.
References
avoiding disulfide bond formation in DSPE-Thiol reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with DSPE-Thiol and other thiol-containing molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted disulfide bond formation and ensure the success of your conjugation reactions.
Troubleshooting Guide
Issue 1: Low or No Thiol-Maleimide Conjugation Efficiency
Possible Cause: Your DSPE-PEG-Thiol has formed disulfide bonds, rendering the thiol groups unavailable for reaction.
Troubleshooting Steps:
-
Quantify Free Thiols: Before starting your conjugation, determine the concentration of free thiol groups in your DSPE-PEG-Thiol solution using Ellman's Assay. This will confirm if the thiol groups are available for reaction.
-
Reduce Disulfide Bonds: If the free thiol concentration is low, treat your DSPE-PEG-Thiol solution with a reducing agent to cleave any disulfide bonds.
-
Optimize Reaction Conditions: Ensure your reaction buffer is at the optimal pH and free of oxidizing agents.
Issue 2: Aggregation of Liposomes or Nanoparticles After Conjugation
Possible Cause: Intermolecular disulfide bond formation between DSPE-PEG-Thiol molecules on the surface of your liposomes or nanoparticles is leading to aggregation.
Troubleshooting Steps:
-
Control Thiol Density: Reduce the molar ratio of DSPE-PEG-Thiol incorporated into your lipid formulation to decrease the proximity of thiol groups on the surface.
-
Work in an Inert Environment: Perform the hydration of the lipid film and subsequent extrusion or sonication steps under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Include a Reducing Agent: Add a non-thiol-based reducing agent, such as TCEP, to your hydration buffer to maintain the thiols in their reduced state.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in this compound reactions?
A1: The primary cause of unwanted disulfide bond formation is the oxidation of thiol groups (-SH) into a disulfide bond (-S-S-). This oxidation is often facilitated by dissolved oxygen in reaction buffers, the presence of trace metal ions that act as catalysts, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[1]
Q2: How does pH affect disulfide bond formation?
A2: The rate of disulfide bond formation is highly dependent on the pH of the solution. Above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol exists predominantly in its deprotonated, thiolate anion form (R-S⁻).[2] This thiolate is a much stronger nucleophile and is more readily oxidized to a disulfide. Therefore, working at a slightly acidic to neutral pH (6.5-7.5) can help minimize disulfide bond formation by keeping the thiol group protonated.[3]
Q3: What are reducing agents, and how do they prevent disulfide bond formation?
A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol reactions, they can also reverse disulfide bond formation by reducing them back to free thiols. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[4][5]
Q4: When should I use a chelating agent in my experiments?
A4: You should use a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), when you suspect the presence of trace metal ion contamination in your buffers or reagents. Metal ions like copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of thiols. EDTA binds to these metal ions, sequestering them and preventing them from participating in the oxidation reaction.
Q5: What is degassing, and why is it important for this compound reactions?
A5: Degassing is the process of removing dissolved gases, particularly oxygen, from a solution. This is crucial for thiol reactions because dissolved oxygen is a primary oxidizing agent that can lead to the formation of disulfide bonds. Degassing your buffers and reaction solutions, for example by bubbling with an inert gas like argon or nitrogen, creates an oxygen-free environment that helps to protect the thiol groups from oxidation.
Data Presentation
Table 1: Effect of pH on the Rate of Cysteine Oxidation
| pH | Relative Rate of Oxidation | Predominant Species |
| 2 | Very Slow | R-SH (protonated thiol) |
| 7 | Moderate | Mix of R-SH and R-S⁻ |
| 10 | Fast | R-S⁻ (thiolate anion) |
This table summarizes the general trend of increasing oxidation rate with increasing pH. The actual rate constants can vary depending on the specific thiol, buffer composition, and presence of catalysts.
Table 2: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | > 7.0 | 1.5 - 8.5 |
| Odor | Strong, unpleasant | Odorless |
| Air Stability | Prone to oxidation | More resistant to air oxidation |
| Compatibility with Maleimides | Reacts with maleimides, must be removed before conjugation | Does not react with maleimides, can be present during conjugation |
| Effectiveness | Strong reducing agent | Generally considered a stronger and faster reducing agent, especially at lower pH |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol describes the use of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the concentration of free thiol groups.
Materials:
-
DSPE-PEG-Thiol sample
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of a known thiol standard (e.g., 1 mM cysteine) in the Reaction Buffer.
-
Create a series of dilutions of the standard (e.g., 0, 10, 25, 50, 75, 100 µM).
-
-
Sample Preparation:
-
Dissolve your DSPE-PEG-Thiol sample in the Reaction Buffer to a known concentration.
-
-
Reaction:
-
In a 96-well plate or cuvettes, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and sample.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance on the standard curve.
-
Troubleshooting Ellman's Assay:
-
No color development: Check the pH of your buffer and ensure your DTNB reagent is not degraded. A quick test is to add a small amount of a known thiol (like DTT) to the DTNB solution; a vibrant yellow color should appear instantly.
-
High background: Your sample may contain other reducing agents. Run a sample blank containing your sample and buffer but no DTNB to subtract the background absorbance.
Protocol 2: Detection of Disulfide Bonds using Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method to detect the presence of DSPE-PEG-Thiol disulfide dimers.
Materials:
-
DSPE-PEG-Thiol sample
-
Reducing agent (e.g., TCEP)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
UV Detector
Procedure:
-
Sample Preparation:
-
Prepare two vials of your DSPE-PEG-Thiol sample dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
To one vial, add a reducing agent (e.g., TCEP to a final concentration of 10 mM) and incubate for 30 minutes at room temperature. This will serve as the reduced control.
-
The other vial will be your unreduced sample.
-
-
HPLC Analysis:
-
Inject the unreduced sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Inject the reduced sample and run the same HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the unreduced and reduced samples.
-
The disulfide-bonded DSPE-PEG will be more hydrophobic and thus have a longer retention time than the reduced monomeric form.
-
The presence of a peak in the unreduced sample that is absent or significantly reduced in the reduced sample (with a corresponding increase in the monomer peak) indicates the presence of disulfide bonds.
-
Protocol 3: Alternative to Thiol Chemistry - DSPE-PEG-NHS Ester Conjugation
This protocol describes the conjugation of an amine-containing molecule to DSPE-PEG-NHS.
Materials:
-
DSPE-PEG-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the amine-containing molecule in the amine-free buffer to the desired concentration (e.g., 1-10 mg/mL).
-
-
Prepare the DSPE-PEG-NHS Solution:
-
Immediately before use, dissolve the DSPE-PEG-NHS in a small amount of anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-NHS solution to the protein solution. A 10-20 fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quench the Reaction:
-
Add a small amount of quenching buffer (e.g., Tris) to react with any unreacted DSPE-PEG-NHS.
-
-
Purification:
-
Purify the conjugate to remove unreacted DSPE-PEG-NHS and quenching agent using a suitable method such as size-exclusion chromatography.
-
Visualizations
Caption: Chemical pathway of thiol oxidation to a disulfide bond and its reversal by reducing agents.
Caption: General experimental workflow for this compound conjugation, including steps to prevent disulfide bond formation.
References
Technical Support Center: Purification of DSPE-Thiol Conjugates
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered during the purification of DSPE-thiol conjugates from unreacted materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound conjugate yield is very low. What are the common causes and how can I troubleshoot this?
Low yields can be attributed to several factors, including inefficient conjugation, product loss during purification, or instability of the reactants or product.[1]
Initial Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Before purification, analyze a small sample of the crude reaction mixture using techniques like HPLC or LC-MS to determine if the issue is poor conjugation efficiency or the formation of side products.[1]
-
Evaluate Conjugation Conditions: The reaction conditions are critical for a successful conjugation.[2]
-
pH: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[2] At this pH, the reaction with thiols is significantly faster than with amines.[2]
-
Stoichiometry: The molar ratio of the maleimide to the thiol-containing molecule can greatly influence the conjugation efficiency. While a 10-20 fold molar excess of the maleimide reagent is common for small molecules, this may need to be optimized for larger molecules or nanoparticles due to steric hindrance. For example, one study found a 2:1 maleimide to thiol ratio to be optimal for a small peptide, whereas a 5:1 ratio was better for a larger nanobody.
-
Reaction Time: While the reaction can be rapid for small molecules, it may be slower for larger proteins. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.
-
-
Check for Reactant Instability:
-
Maleimide Hydrolysis: Maleimide groups are susceptible to hydrolysis in aqueous buffers, especially at pH values above 8.0. This hydrolysis can compete with the desired thiol conjugation.
-
Thiol Oxidation: Thiols can oxidize to form disulfide bonds (R-S-S-R), particularly in the presence of oxygen. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents.
-
Q2: I am observing significant amounts of unreacted DSPE-PEG-maleimide and/or thiol-containing starting material in my final product. How can I improve my purification strategy?
The choice of purification method is crucial and depends on the physicochemical properties of your conjugate and the unreacted materials.
-
Dialysis: This method is suitable for removing small molecule impurities from larger conjugates. The molecular weight cutoff (MWCO) of the dialysis membrane should be chosen to retain the conjugate while allowing the smaller unreacted materials to pass through. For example, dialysis with a 1kDa MWCO has been used to purify DSPE-PEG-Tf conjugates. Similarly, a 3.5 kDa MWCO membrane has been used for other DSPE-PEG-peptide conjugates.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is effective for removing unreacted protein or peptide from the larger DSPE-PEG conjugate or liposomes.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can separate the conjugate from unreacted starting materials and byproducts. However, it's important to use mild conditions to avoid hydrolysis of the DSPE ester bonds. Acidic conditions (pH 2-3) often used in RP-HPLC can accelerate ester hydrolysis. To mitigate this, it is recommended to work at room temperature, buffer the collected fractions to a neutral pH immediately after elution, and rapidly remove the solvent.
-
Precipitation: In some cases, the conjugate can be purified by precipitation. For example, adding diethyl ether to a reaction mixture in methanol can precipitate the DSPE-PEG conjugate.
Q3: My purified this compound conjugate appears to be unstable. What could be the cause?
The stability of the final conjugate can be a concern.
-
Hydrolysis of DSPE Esters: The fatty acid esters in the DSPE molecule are susceptible to hydrolysis, which is accelerated at acidic or basic pH and higher temperatures. It is crucial to handle the conjugate in neutral buffered solutions and avoid high temperatures during purification and storage.
-
Thioether Bond Instability: While the thioether bond formed from the maleimide-thiol reaction is generally stable, it can undergo hydrolysis under certain conditions, leading to a mixture of succinamic acid adducts.
Q4: How can I confirm the successful conjugation and purity of my this compound conjugate?
Several analytical techniques can be used for characterization:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can be used to confirm the molecular weight of the conjugate.
-
Chromatography: RP-HPLC and LC-MS can be used to assess the purity of the conjugate and detect any unreacted starting materials.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein or large peptide conjugates, SDS-PAGE can show a shift in the molecular weight corresponding to the attached DSPE-PEG, confirming conjugation.
-
Thin Layer Chromatography (TLC): TLC can be a quick method to monitor the progress of the conjugation reaction.
Experimental Protocols
Protocol 1: Purification of DSPE-PEG-Peptide Conjugate using Dialysis
This protocol is adapted for the removal of unreacted small molecules like peptides or glutathione.
-
Reaction Quenching (Optional): If necessary, quench the reaction by adding a small molecule thiol like cysteine to react with any remaining maleimide groups.
-
Transfer to Dialysis Membrane: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (e.g., 2.5 kDa to 3.5 kDa).
-
Dialysis: Dialyze against ultra-pure water or a suitable buffer (e.g., PBS) at 4°C. Change the dialysis buffer every 6-8 hours for a total of 24-48 hours.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified conjugate as a powder.
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating larger conjugates from smaller unreacted molecules.
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephacryl S-200) with a suitable buffer such as PBS (pH 7.4).
-
Sample Loading: Load the crude reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer using an FPLC system.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for proteins). Analyze the fractions containing the purified conjugate.
Protocol 3: Purification using Reverse Phase HPLC (RP-HPLC)
This protocol is for high-purity applications, with precautions to avoid product degradation.
-
System Preparation: Use a C18 column and a mobile phase system such as water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Injection: Inject the crude reaction mixture into the HPLC system.
-
Gradient Elution: Apply a linear gradient to elute the components. For example, a gradient of 10-50% Solvent B over 30 minutes.
-
Fraction Collection and Neutralization: Collect the fractions corresponding to the conjugate peak. Immediately buffer the fractions to a neutral pH to prevent ester hydrolysis.
-
Solvent Removal: Rapidly remove the organic solvent using rotary evaporation and then lyophilize the aqueous solution to obtain the purified product.
Quantitative Data Summary
Table 1: Reaction Conditions for this compound Conjugation
| Reactants | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |
| DSPE-PEG-Maleimide : Thiol-Peptide | 3:1 | 7.4 | Room Temp | 1 hour | Not specified | |
| DSPE-PEG-Maleimide : Thiolated Transferrin | 10:1 | 7.0 | 4 or Room Temp | 2 hours to overnight | Not specified | |
| DSPE-PEG-Maleimide : Glutathione | 1:2 | 7.0 | 4 or Room Temp | 2 hours to overnight | Not specified | |
| Maleimide-NPs : cRGDfK Peptide | 2:1 | 7.0 | Room Temp | 30 minutes | 84 ± 4 | |
| Maleimide-NPs : 11A4 Nanobody | 5:1 | 7.4 | Room Temp | 2 hours | 58 ± 12 | |
| DSPE-PEG-Maleimide : Anti-EGFR Fab' | 26:1 | Not specified | Not specified | Not specified | ~95 |
Table 2: Purity and Recovery Data for Purification Methods
| Conjugate | Purification Method | Purity Achieved | Recovery Rate | Reference |
| DSPE-PEG-p53 Peptide | RP-HPLC | High purity by LCMS | Not specified | |
| DSPE-PEG-Transferrin | Dialysis (1kDa MWCO) | Sufficient for subsequent use | Not specified | |
| DSPE-PEG-Peptide | Dialysis (3.5 kDa MWCO) | Sufficient for subsequent use | Not specified | |
| Hb-Liposomes | Size Exclusion Chromatography | Separation of unreacted Hb | Not specified |
Visualizations
Caption: Experimental workflow for this compound conjugate synthesis and purification.
Caption: Troubleshooting flowchart for low yield or purity of this compound conjugates.
Caption: Diagram of the maleimide-thiol conjugation reaction.
References
DSPE-PEG Chain Length: A Technical Guide to Optimizing Liposome Stability
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the impact of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) chain length on the stability and performance of liposomal formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the length of the DSPE-PEG chain affect the in vivo circulation time of liposomes?
A1: Longer DSPE-PEG chains generally lead to a more prolonged circulation time in the bloodstream.[1][2] This is attributed to the formation of a denser hydrophilic barrier on the liposome surface, which more effectively shields the liposomes from opsonization and subsequent uptake by the reticuloendothelial system (RES).[2] For instance, liposomes formulated with DSPE-PEG5000 exhibit a longer circulation half-life compared to those with DSPE-PEG2000 or DSPE-PEG1000.[1][2] The activity of dioleoyl phosphatidylethanolamine-PEG (DOPE-PEG) in prolonging circulation time is directly proportional to the molecular weight of the PEG.
Q2: What is the impact of DSPE-PEG chain length on the physical stability (size, PDI, zeta potential) of liposomes?
A2: The incorporation of DSPE-PEG of any chain length generally improves the physical stability of liposomes by preventing aggregation through steric hindrance. However, the specific chain length can have nuanced effects:
-
Size: Increasing the concentration of DSPE-PEG tends to decrease the liposome size. Some studies have noted that liposomes with DSPE-PEG5000 may have a slightly larger particle size compared to those with DSPE-PEG2000.
-
Polydispersity Index (PDI): PEGylation generally leads to a more homogenous size distribution, resulting in low PDI values (<0.2).
-
Zeta Potential: PEGylation tends to shift the zeta potential towards neutral or slightly more negative values. The longer the PEG chain, the more pronounced the shielding effect on the surface charge. This is due to the hydrophilic PEG molecules reducing the electrophoretic mobility of the vesicles.
Q3: Does DSPE-PEG chain length influence drug leakage from liposomes?
A3: Yes, the length of the PEG chain can affect the permeability of the liposomal bilayer. Longer PEG chains have been shown to decrease the leakage of encapsulated contents. For example, carboxyfluorescein (CF) leakage from liposomes was observed to decrease with increasing PEG chain length from DSPE-PEG1000 to DSPE-PEG5000. This suggests that longer PEG chains can enhance the integrity of the lipid bilayer.
Q4: How does the molar ratio of DSPE-PEG in the liposome formulation affect stability?
A4: The molar ratio (mol%) of DSPE-PEG is a critical parameter for liposome stability. While a certain amount of DSPE-PEG is necessary for steric stabilization, excessive concentrations can destabilize the lipid bilayer. Studies have shown that increasing the molar ratio of DSPE-PEG improves stability in various media, including seawater and solutions containing divalent cations. However, very high concentrations (e.g., 30 mol%) can lead to insufficient liposome generation. For optimal biological stability, a concentration of around 7+/-2 mol% of DSPE-PEG has been suggested. At least 3 mol% of amphipathic PEG is generally required for prolonging circulation time.
Troubleshooting Guide
Problem 1: My liposomes are aggregating after preparation.
-
Possible Cause: Insufficient steric stabilization.
-
Solution:
-
Incorporate DSPE-PEG: If not already included, add a PEGylated lipid like DSPE-PEG2000 to your formulation. The PEG chains create a protective hydrophilic layer that prevents liposomes from approaching each other closely, thus inhibiting aggregation.
-
Optimize DSPE-PEG Concentration: Ensure you are using an adequate molar percentage of DSPE-PEG. A common starting point is 5 mol%. Increasing the concentration to 7-8 mol% can enhance stability, but exceeding this may lead to bilayer destabilization.
-
Consider PEG Chain Length: For enhanced long-term stability, especially in complex biological media, using a longer PEG chain such as DSPE-PEG5000 might be beneficial.
-
Problem 2: The circulation half-life of my liposomes is shorter than expected.
-
Possible Cause: Inadequate shielding from the reticuloendothelial system (RES).
-
Solution:
-
Increase PEG Chain Length: Switch to a DSPE-PEG with a higher molecular weight. For instance, moving from DSPE-PEG2000 to DSPE-PEG5000 can provide a more substantial steric barrier, leading to reduced RES uptake and a longer circulation time.
-
Optimize Liposome Size: Ensure the liposome size is below 300 nm, as larger vesicles are cleared more rapidly from circulation.
-
Increase Molar Ratio of DSPE-PEG: A higher density of PEG on the liposome surface can improve shielding. Consider increasing the mol% of DSPE-PEG in your formulation, keeping in mind the potential for bilayer destabilization at very high concentrations.
-
Problem 3: I am observing significant drug leakage from my liposomes during storage or in vitro assays.
-
Possible Cause: The liposomal membrane is not sufficiently stable.
-
Solution:
-
Increase PEG Chain Length: Formulations with longer PEG chains (e.g., DSPE-PEG3000 or DSPE-PEG5000) have been shown to exhibit reduced leakage of encapsulated drugs compared to those with shorter chains like DSPE-PEG1000.
-
Incorporate Cholesterol: The addition of cholesterol can increase the packing density of the lipid bilayer, thereby reducing membrane fluidity and drug leakage.
-
Use Saturated Lipids: Liposomes formulated with saturated phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), have a higher phase transition temperature and form more rigid, less permeable membranes at physiological temperatures.
-
Data Presentation
Table 1: Effect of DSPE-PEG Chain Length on Liposome Physicochemical Properties
| DSPE-PEG Derivative | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Non-PEGylated | Larger | < 0.06 | ~ -5 | |
| DSPE-PEG2000 | Smaller than non-PEGylated | < 0.06 | ~ -10 | |
| DSPE-PEG5000 | May be slightly larger than DSPE-PEG2000 | Low | More negative than DSPE-PEG2000 |
Table 2: Influence of DSPE-PEG Chain Length on In Vivo Performance
| DSPE-PEG Derivative | Circulation Time | Drug Retention/Leakage | Reference |
| DSPE-PEG1000 | Shorter | Higher leakage | |
| DSPE-PEG2000 | Intermediate | Intermediate leakage | |
| DSPE-PEG5000 | Longer | Lower leakage | |
| DSPE-PEG12000 | Longest | Not specified |
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration Followed by Extrusion
This method is widely used for producing unilamellar vesicles with a controlled size.
-
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 at a desired molar ratio) in the chloroform/methanol mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum. Ensure the film is completely dry by keeping it under high vacuum for at least 1-2 hours.
-
Hydrate the lipid film with the pre-warmed hydration buffer (above the phase transition temperature of the lipids) by gentle rotation of the flask. This results in the formation of multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to obtain a suspension of unilamellar liposomes with a uniform size.
-
2. Characterization of Liposomes
-
Particle Size, PDI, and Zeta Potential:
-
These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with an instrument like a Malvern Zetasizer.
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl for zeta potential to ensure accurate measurement) before analysis.
-
-
Encapsulation Efficiency:
-
The encapsulation efficiency (%EE) can be determined by separating the unencapsulated drug from the liposomes using techniques like dialysis, size exclusion chromatography, or ultracentrifugation.
-
The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
The %EE is calculated as: (%EE) = (Amount of encapsulated drug / Total amount of drug) x 100.
-
Visualizations
References
- 1. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
Technical Support Center: Optimizing DSPE-Thiol Conjugation to Proteins
Welcome to the technical support center for DSPE-Thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the conjugation of DSPE-PEG-Maleimide to protein thiols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (maleimide) conjugation to proteins, and why is it critical?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] This pH range is crucial for ensuring high selectivity for thiol groups (from cysteine residues) over other nucleophilic groups like amines (from lysine residues).[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the maleimide group can react with primary amines, leading to undesirable side products. Below pH 6.5, the reaction rate slows down due to the protonation of the thiol group, which makes it less nucleophilic.
Q2: My protein has disulfide bonds. Is it necessary to reduce them before conjugation?
A2: Yes, it is essential to reduce disulfide bonds to free up thiol (-SH) groups for conjugation. Maleimides react specifically with free thiols, and the disulfide bonds (-S-S-) are unreactive. Therefore, any cysteine residues involved in disulfide bridges must be reduced to expose the sulfhydryl groups for the reaction to occur.
Q3: What is the recommended reducing agent for this procedure?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is the highly recommended reducing agent for maleimide conjugation workflows. Unlike other common reducing agents like dithiothreitol (DTT), TCEP is a thiol-free reductant and therefore does not compete with the protein's thiols for reaction with the maleimide group. If DTT is used, it must be completely removed before adding the DSPE-PEG-Maleimide, typically through dialysis or a desalting column.
Q4: How should I prepare and store my DSPE-PEG-Maleimide stock solution?
A4: DSPE-PEG-Maleimide should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use, as the maleimide group is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5. For storage, the stock solution in anhydrous solvent should be kept at -20°C and protected from moisture.
Q5: What is a good starting molar ratio of DSPE-PEG-Maleimide to protein for optimization?
A5: A good starting point for optimization is a 10:1 to 20:1 molar ratio of maleimide to protein. However, the optimal ratio can vary depending on the specific protein and the number of available thiol groups. For some systems, a lower ratio, such as 5:1, may be sufficient. It is recommended to perform trial conjugations at a few different molar ratios to determine the best condition for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation process.
Issue 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of DSPE-PEG-Maleimide | Prepare fresh DSPE-PEG-Maleimide stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions. |
| Incorrect pH of Reaction Buffer | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. Use buffers that do not contain primary or secondary amines, or thiols. |
| Insufficient Reduction of Disulfide Bonds | Confirm complete reduction of disulfide bonds by using a sufficient molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess). |
| Re-oxidation of Free Thiols | Degas all buffers to minimize oxygen and consider performing the reaction under an inert gas (e.g., nitrogen or argon). Including a chelating agent like EDTA (5-10 mM) can also help prevent metal-catalyzed oxidation. |
| Competing Thiols in the Buffer | Use a thiol-free buffer such as PBS, HEPES, or Tris. If DTT was used for reduction, ensure its complete removal prior to adding the maleimide reagent. |
| Insufficient Molar Ratio | Increase the molar excess of the DSPE-PEG-Maleimide reagent. A 10:1 to 20:1 ratio is a common starting point for optimization. |
Issue 2: Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Always prepare fresh DSPE-PEG-Maleimide and reducing agent solutions for each experiment. |
| Variability in Protein Concentration/Purity | Accurately determine the protein concentration before each experiment. Ensure consistent protein purity between batches. |
| Fluctuations in Reaction Time or Temperature | Standardize the incubation time and maintain a consistent temperature for the conjugation reaction. Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight for sensitive proteins. |
Issue 3: Formation of Protein Aggregates
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Protein Concentration | Perform the conjugation at a lower protein concentration (a common range is 1-10 mg/mL). |
| Solvent-Induced Precipitation | When adding the DSPE-PEG-Maleimide stock solution (in DMSO or DMF), add it dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. |
| Cross-linking due to Multiple Thiols | If the protein has multiple reactive thiols, consider optimizing the maleimide-to-protein molar ratio to favor single conjugation events. |
Experimental Protocols
Protocol 1: General DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Protein
Materials:
-
Protein with free thiol groups
-
DSPE-PEG-Maleimide
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.
-
Anhydrous DMSO or DMF
-
(Optional) TCEP hydrochloride
-
(Optional) EDTA
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. It is not necessary to remove TCEP before adding the maleimide reagent.
-
(Optional) Add EDTA to the buffer to a final concentration of 1-5 mM to prevent thiol re-oxidation.
-
-
DSPE-PEG-Maleimide Stock Solution Preparation:
-
Allow the vial of DSPE-PEG-Maleimide to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the DSPE-PEG-Maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess (e.g., 10-20 fold) of the DSPE-PEG-Maleimide stock solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light, especially if the maleimide is conjugated to a fluorescent dye.
-
-
Purification:
-
Remove the unreacted DSPE-PEG-Maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Visual Guides
Caption: A typical workflow for the conjugation of DSPE-PEG-Maleimide to a protein.
Caption: A logical diagram for troubleshooting low yield in this compound conjugation reactions.
References
Validation & Comparative
Quantifying DSPE-Thiol Functionalization on Nanoparticles: A Comparative Guide
The precise quantification of functional ligands, such as DSPE-thiol, on the surface of nanoparticles is a critical parameter in the development of targeted drug delivery systems and advanced nanomaterials. The density of these ligands directly influences the nanoparticle's stability, biocompatibility, and targeting efficiency. This guide provides an objective comparison of common analytical techniques used to quantify this compound functionalization, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Key Quantification Methods
The selection of a suitable quantification method depends on several factors, including the nanoparticle composition, the nature of the ligand, available equipment, and the desired level of precision. The following table summarizes the key performance characteristics of four widely used techniques for quantifying thiol functionalization.
| Method | Principle | Nanoparticle Compatibility | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Ellman's Assay | Colorimetric detection of thiols based on their reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2][3][4] | Broad (polymeric, lipid-based, inorganic) | Micromolar range | High | Simple, cost-effective, widely accessible.[4] | Prone to interference from other reducing agents; pH-sensitive; may require ligand cleavage for accurate quantification on some nanoparticles. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental analysis to determine the ratio of a key element in the nanoparticle core (e.g., Au) to sulfur in the thiol ligand. | Primarily for inorganic nanoparticles (e.g., gold, quantum dots). | Parts per billion (ppb) to parts per trillion (ppt) range. | Moderate | High sensitivity and accuracy; independent of nanoparticle concentration. | Requires nanoparticle digestion; instrumentation is expensive and requires specialized expertise. |
| Quantitative Nuclear Magnetic Resonance (¹H qNMR) | Quantification of ligands by integrating the signals of specific protons in the ligand structure against a known internal standard. | Broad, provided the ligand has unique NMR signals and the nanoparticles are soluble/dispersible in a suitable deuterated solvent. | Millimolar range | Low to Moderate | Provides structural information in addition to quantification; non-destructive. | Lower sensitivity compared to ICP-MS; signal broadening can be an issue with larger nanoparticles; requires relatively high sample concentration. |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of a nanoparticle sample as it is heated, allowing for the quantification of the organic ligand content. | Broad, applicable to nanoparticles with an inorganic core and organic shell. | Microgram range | Low | Straightforward and provides information on the total organic content. | Does not differentiate between the desired ligand and other organic contaminants; requires relatively large sample amounts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the discussed techniques.
Ellman's Assay Protocol
This protocol is adapted for the quantification of thiol groups on DSPE-functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or a similar thiol standard for calibration curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the thiol standard (e.g., cysteine) in the Reaction Buffer.
-
To 50 µL of each standard, add 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Sample Preparation:
-
Disperse a known amount of this compound nanoparticles in the Reaction Buffer. Sonication may be required for complete dispersion.
-
If the thiol groups are not readily accessible, a cleavage step (e.g., using a reducing agent like DTT, followed by purification) may be necessary to release the this compound ligand into the solution.
-
-
Quantification:
-
Add 250 µL of the nanoparticle suspension (or the solution containing the cleaved ligand) to a tube containing 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent solution.
-
Use a suspension of non-functionalized nanoparticles as a blank.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the thiol concentration from the standard curve.
-
Calculate the number of thiol groups per nanoparticle based on the nanoparticle concentration.
-
Caption: Workflow for quantifying thiol groups using Ellman's Assay.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol
This protocol is designed for quantifying this compound on gold nanoparticles.
Materials:
-
This compound functionalized gold nanoparticles
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃) for digestion
-
Internal standard (e.g., Iridium)
-
ICP-MS instrument
Procedure:
-
Sample Digestion:
-
Accurately measure a volume of the nanoparticle suspension.
-
Digest the nanoparticles overnight in aqua regia to dissolve the gold core and release the sulfur from the thiol ligand. For some applications, direct analysis without digestion is possible, but digestion is common for total elemental analysis.
-
-
Sample Preparation for Analysis:
-
Dilute the digested sample to a suitable concentration for ICP-MS analysis using ultrapure water or a specific acidic matrix.
-
Spike the sample with an internal standard to correct for instrumental drift.
-
-
ICP-MS Analysis:
-
Aspirate the sample into the ICP-MS.
-
Measure the ion counts for gold (¹⁹⁷Au) and sulfur (³²S or ³⁴S).
-
Generate a calibration curve using certified gold and sulfur standards.
-
-
Data Analysis:
-
Determine the molar concentrations of gold and sulfur in the sample.
-
Calculate the Au/S molar ratio.
-
The number of thiol ligands per nanoparticle can be calculated based on the known size and geometry of the gold nanoparticles.
-
Caption: Workflow for thiol quantification on gold nanoparticles using ICP-MS.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the general steps for quantifying this compound on nanoparticles using qNMR.
Materials:
-
This compound functionalized nanoparticles
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
Internal standard with a known concentration and a distinct NMR signal (e.g., maleic acid)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Lyophilize the nanoparticle sample to remove any residual solvents.
-
Accurately weigh the dried nanoparticles and dissolve or disperse them in a known volume of a suitable deuterated solvent.
-
Add a precise amount of the internal standard to the nanoparticle solution.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate the area of a well-resolved peak corresponding to the this compound ligand and a peak from the internal standard.
-
The number of moles of the ligand can be calculated using the following equation: Moles of Ligand = (Integration of Ligand Peak / Number of Protons in Ligand Peak) * (Number of Protons in Standard Peak / Integration of Standard Peak) * Moles of Standard
-
Calculate the ligand density based on the nanoparticle concentration.
-
Caption: Workflow for quantifying surface ligands on nanoparticles via qNMR.
Alternative Methods for Surface Functionalization Analysis
Beyond direct thiol quantification, other techniques can provide valuable information about the surface chemistry of functionalized nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can determine the elemental composition and chemical states of elements on the nanoparticle surface. It can confirm the presence of sulfur from the thiol group and other elements in the DSPE ligand.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the sample. It can be used to confirm the successful attachment of the this compound ligand by identifying characteristic vibrational bands.
-
Dynamic Light Scattering (DLS) and Zeta Potential Measurement: These techniques measure the hydrodynamic diameter and surface charge of the nanoparticles, respectively. Changes in these parameters upon functionalization can provide indirect evidence of successful surface modification.
Conclusion
The accurate quantification of this compound functionalization is paramount for the rational design and quality control of advanced nanoparticle systems. This guide has provided a comparative overview of several key analytical techniques, each with its own set of advantages and limitations. For routine and cost-effective analysis, Ellman's assay offers a simple and rapid solution. For highly sensitive and accurate quantification on inorganic nanoparticles, ICP-MS is the method of choice. qNMR provides the unique advantage of yielding structural information alongside quantitative data. TGA is a straightforward method for determining the overall organic content. The selection of the most appropriate technique will ultimately be guided by the specific research question, the nature of the nanoparticle system, and the available resources. For a comprehensive characterization, a combination of these methods is often recommended.
References
- 1. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups and Ligands on Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to the Characterization of DSPE-Thiol Liposomes
For researchers, scientists, and drug development professionals, the precise characterization of DSPE-Thiol liposomes is paramount to ensuring their quality, stability, and efficacy as drug delivery vehicles. The incorporation of a terminal thiol group on the distal end of the DSPE-PEG lipid provides a versatile anchor point for the covalent attachment of targeting ligands, making these liposomes particularly valuable for targeted drug delivery. This guide provides a comparative overview of essential characterization techniques, complete with experimental protocols and data presented for easy comparison.
Core Physicochemical Characterization
The foundational analysis of this compound liposomes involves determining their size, surface charge, and morphology. These parameters are critical as they influence the liposomes' circulation time, biodistribution, and cellular uptake.
Size and Polydispersity Index (PDI)
Particle size is a critical quality attribute that significantly impacts the in vivo fate of liposomes. Techniques such as Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Transmission Electron Microscopy (TEM) are commonly employed for size determination.
| Technique | Principle | Information Provided | Typical Size Range (nm) | Advantages | Disadvantages |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). | 1 - 6000 | Rapid, non-invasive, and requires minimal sample preparation. | Sensitive to contaminants and aggregates; provides an intensity-weighted average which can be skewed by larger particles. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks individual particles to determine their diffusion coefficient. | Particle-by-particle size distribution, concentration. | 10 - 1000 | Provides number-based distributions and concentration; higher resolution for polydisperse samples compared to DLS. | More time-consuming than DLS, requires sample dilution, and can be influenced by user settings. |
| Transmission Electron Microscopy (TEM) | Uses an electron beam to create a high-resolution, two-dimensional image. | Direct visualization of morphology, core diameter, and lamellarity. | No upper limit | Provides direct visual evidence of size and shape. | Requires sample dehydration (unless using Cryo-TEM), which can introduce artifacts; provides a 2D projection of 3D structures. |
Zeta Potential
Zeta potential is an indicator of the surface charge of the liposomes, which is crucial for their stability in suspension and their interaction with biological membranes. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion.
| Technique | Principle | Information Provided | Typical Range (mV) | Significance for this compound Liposomes |
| Laser Doppler Electrophoresis (LDE) | Measures the velocity of charged particles in an applied electric field. | Zeta Potential (ζ) | -100 to +100 | DSPE lipids confer a negative charge. The zeta potential can indicate successful incorporation of charged lipids and predict colloidal stability. It is a key parameter for monitoring changes upon conjugation of ligands to the thiol group. |
Quantification of Surface Thiol Groups
A unique and critical characterization step for this compound liposomes is the quantification of accessible thiol groups on their surface. This confirms the successful incorporation of the functionalized lipid and determines the potential for ligand conjugation.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Ellman's Assay | The sulfhydryl group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm. | Concentration of free sulfhydryl (-SH) groups. | Rapid, simple, and widely used for quantifying thiols in solution. | Can be affected by other reducing agents; requires careful preparation of a standard curve. |
Stability and Drug Release Profile
Assessing the stability of this compound liposomes in relevant biological media and characterizing their drug release kinetics are essential for predicting their in vivo performance.
Stability Assessment
Liposome stability is evaluated by monitoring changes in size, PDI, and drug leakage over time, often under stressed conditions or in the presence of biological fluids like serum or plasma.
| Parameter | Methodology | Purpose |
| Physical Stability | Monitor Z-average size and PDI by DLS over time at different temperatures (e.g., 4°C, 25°C, 37°C). | To assess aggregation or fusion of liposomes during storage. |
| Chemical Stability | Assess hydrolysis of phospholipids and oxidation of unsaturated fatty acids using techniques like HPLC or TLC. | To determine the chemical integrity of the liposome components over time. |
| Stability in Biological Media | Incubate liposomes in phosphate-buffered saline (PBS) and serum (e.g., fetal bovine serum) and monitor for changes in size and drug leakage. | To predict the in vivo stability and interaction with blood components. |
In Vitro Drug Release
The rate at which the encapsulated drug is released from the liposome is a critical factor in its therapeutic efficacy. The dialysis method is a common technique for evaluating in vitro drug release.
| Technique | Principle | Data Generated | Key Considerations |
| Dialysis Method | The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that retains the liposomes but allows the released drug to diffuse into a surrounding release medium. | Cumulative drug release (%) over time. | The MWCO of the dialysis membrane must be appropriate to retain the liposomes. Sink conditions should be maintained in the release medium to ensure that the drug concentration does not reach saturation. |
Experimental Workflows and Protocols
Overall Characterization Workflow for this compound Liposomes
Caption: A typical workflow for the comprehensive characterization of this compound liposomes.
Principle of Ellman's Assay for Thiol Quantification
References
- 1. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. news-medical.net [news-medical.net]
DSPE-Thiol vs. DSPE-PEG-Maleimide: A Comparative Guide to Antibody Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid nanoparticles is a critical step in the development of targeted therapeutics and diagnostic agents. The choice of linker chemistry significantly impacts the efficiency, stability, and functionality of the final conjugate. This guide provides an objective comparison between two common end-group functionalities for the lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): Thiol (DSPE-Thiol) and Polyethylene Glycol-Maleimide (DSPE-PEG-Maleimide).
Executive Summary
DSPE-PEG-maleimide is the overwhelmingly preferred and more robust method for antibody conjugation. It relies on the well-established and highly efficient Michael addition reaction between a maleimide group on the DSPE-PEG lipid and a thiol group on the antibody, forming a stable thioether bond. This method offers high conjugation yields and good stability of the final product. Conversely, the direct use of this compound for antibody conjugation is less common and presents several challenges, including the potential for disulfide bond instability and a higher propensity for liposome aggregation. The more viable, though less direct, application for this compound involves reacting it with a maleimide-activated antibody, thereby still leveraging the favorable thiol-maleimide chemistry.
Chemical Conjugation Mechanisms
The fundamental difference between these two approaches lies in the reactive groups and the resulting chemical bond.
DSPE-PEG-Maleimide Conjugation: This is the industry-standard method for attaching antibodies to lipid surfaces. The maleimide group on the distal end of the PEG chain reacts specifically with free sulfhydryl (thiol) groups on the antibody. These thiol groups are typically made available by the reduction of the antibody's native disulfide bonds or through the introduction of thiol groups via chemical modification. The reaction forms a stable, covalent thioether linkage.
Caption: DSPE-PEG-Maleimide conjugation workflow.
This compound Conjugation: Direct conjugation using this compound is less straightforward. Two potential pathways exist:
-
Reaction with a Maleimide-Activated Antibody: This approach reverses the reactive partners. The antibody is first modified to carry a maleimide group, which then reacts with the thiol on the DSPE. This still results in a stable thioether bond.
-
Disulfide Bond Formation: A thiolated antibody can react with this compound to form a disulfide bond (-S-S-). However, disulfide bonds are significantly less stable than thioether bonds and can be cleaved by reducing agents present in biological environments.
Due to the higher reactivity and potential for side reactions of thiol groups on the liposome surface, such as liposome-liposome crosslinking, this method is generally not recommended.[1][2]
Caption: this compound conjugation pathways.
Quantitative Data Comparison
The following table summarizes the key performance indicators for both conjugation strategies. Data for DSPE-PEG-maleimide is well-documented, while the information for this compound is inferred from chemical principles and the available literature.
| Feature | DSPE-PEG-Maleimide | This compound |
| Reaction Chemistry | Michael addition | Michael addition (with maleimide-activated antibody) or Disulfide exchange |
| Bond Type | Thioether (C-S) | Thioether (C-S) or Disulfide (S-S) |
| Bond Stability | High (stable) | High (Thioether) / Low (Disulfide, reversible)[3] |
| Conjugation Efficiency | High (often >95%)[4] | Moderate to High (Thioether) / Variable (Disulfide) |
| Specificity | High for thiols | High for maleimides (Thioether) / Moderate (Disulfide) |
| Antibody Modification | Thiolation (e.g., reduction of disulfides)[] | Maleimide activation or Thiolation |
| Side Reactions | Minimal | Risk of liposome aggregation and disulfide bond scrambling |
| Overall Recommendation | Highly Recommended | Not Recommended for direct conjugation |
Experimental Protocols
Key Experimental Workflow
The general workflow for preparing antibody-conjugated liposomes involves several key stages, from liposome formulation to the final characterization of the immunoliposome.
Caption: General experimental workflow.
Protocol 1: Antibody Conjugation using DSPE-PEG-Maleimide
This protocol is a widely used method for conjugating thiolated antibodies to liposomes.
1. Preparation of Thiolated Antibody: a. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL. b. To reduce the antibody's disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). c. Incubate for 30-60 minutes at room temperature. d. Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with 2 mM EDTA, pH 6.5-7.5).
2. Liposome Preparation: a. Prepare liposomes containing DSPE-PEG-maleimide (typically 1-5 mol%) using a standard method such as thin-film hydration followed by extrusion.
3. Conjugation Reaction: a. Immediately after preparation, add the thiolated antibody to the liposome suspension. A typical starting point is a 10:1 to 20:1 molar ratio of maleimide groups on the liposomes to thiol groups on the antibody. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
4. Quenching and Purification: a. Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to the reaction mixture and incubating for 30 minutes. b. Purify the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography or dialysis.
Protocol 2: Conjugation of Maleimide-Activated Antibody to this compound Liposomes
This protocol outlines the alternative approach where the antibody is activated and the lipid provides the thiol group.
1. Preparation of this compound Liposomes: a. Prepare liposomes incorporating a thiol-reactive lipid such as DSPE-PDP (pyridyldithiopropionate). b. Reduce the PDP groups to free thiols by incubating the liposomes with a reducing agent like DTT. c. Remove the excess DTT using a desalting column.
2. Preparation of Maleimide-Activated Antibody: a. React the antibody with a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC) to introduce maleimide groups onto the antibody's primary amines. b. Purify the maleimide-activated antibody from the excess crosslinker using a desalting column.
3. Conjugation Reaction: a. Add the maleimide-activated antibody to the thiolated liposomes. b. Incubate overnight at room temperature with gentle mixing.
4. Quenching and Purification: a. Block any unreacted thiol groups on the liposome surface by incubating with a quenching agent like iodoacetamide. b. Purify the immunoliposomes as described in Protocol 1.
Conclusion
For researchers aiming to develop antibody-conjugated lipid nanoparticles, DSPE-PEG-maleimide represents the gold standard. Its conjugation chemistry is efficient, specific, and results in a stable thioether bond, leading to a robust and reliable final product. While this compound offers an alternative reactive handle, its direct use in antibody conjugation is fraught with challenges, including the potential for unstable disulfide linkages and undesirable side reactions. The most effective use of a thiol-functionalized lipid surface is in conjunction with a maleimide-activated antibody, a method that still relies on the superior stability and efficiency of the thiol-maleimide reaction. Therefore, for most applications, DSPE-PEG-maleimide is the recommended choice for predictable and successful antibody conjugation.
References
A Comparative Guide to DSPE-Thiol and Other Thiol-Reactive Lipids for Bioconjugation
In the landscape of drug delivery and bioconjugation, the functionalization of liposomes and nanoparticles with targeting ligands, such as antibodies and peptides, is paramount for enhancing therapeutic efficacy and specificity. This guide provides a detailed comparison of DSPE-Thiol and other commonly employed thiol-reactive lipids, including those functionalized with maleimide, pyridyldithiol, and vinyl sulfone moieties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate lipid for their specific application.
Introduction to Thiol-Reactive Lipids
Thiol-reactive lipids are essential tools for covalently attaching thiol-containing molecules to the surface of lipid-based nanoparticles. The choice of the reactive group influences the stability of the resulting bond, the reaction conditions, and the overall performance of the bioconjugate. This guide focuses on the comparison of four major classes of thiol-reactive lipids, with a primary focus on DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) as the lipid anchor, often coupled with a polyethylene glycol (PEG) spacer to enhance bioavailability and reduce immunogenicity.
This compound , a phospholipid featuring a terminal sulfhydryl (-SH) group, serves as a versatile anchor for conjugation.[1] Its thiol group can react with various electrophilic moieties, such as maleimides and iodoacetamides, or be used to form disulfide bonds.[2]
The primary alternatives to this compound for thiol-reactive strategies involve lipids pre-functionalized with specific reactive groups:
-
Maleimide-functionalized lipids (e.g., DSPE-PEG-Maleimide): These are widely used for their high reactivity towards thiols, forming a stable thioether bond.[3][4][5]
-
Pyridyldithiol-functionalized lipids (e.g., DSPE-PEG-PDP): These lipids react with thiols via a disulfide exchange mechanism, resulting in a disulfide bond that can be cleaved in a reducing environment.
-
Vinyl Sulfone-functionalized lipids (e.g., DSPE-PEG-VS): This class of lipids also reacts with thiols through a Michael addition, offering an alternative to maleimides with potentially enhanced stability.
Comparative Performance Data
The selection of a thiol-reactive lipid is often dictated by a trade-off between reaction efficiency, bond stability, and the desired properties of the final conjugate. The following table summarizes key quantitative parameters for the different thiol-reactive lipids.
| Feature | DSPE-PEG-Maleimide | DSPE-PEG-PDP | DSPE-PEG-Vinyl Sulfone | This compound |
| Reaction Mechanism | Michael Addition | Thiol-Disulfide Exchange | Michael Addition | Nucleophilic Addition/Disulfide Exchange |
| Resulting Bond | Thioether (stable) | Disulfide (reducible) | Thioether (stable) | Thioether or Disulfide |
| Optimal pH | 6.5 - 7.5 | 4.0 - 6.0 | 7.0 - 8.5 | 7.0 - 8.0 (for maleimide reaction) |
| Reaction Speed | Fast | Moderate | Moderate to Fast | Dependent on reaction partner |
| Bond Stability | Generally stable, but susceptible to retro-Michael reaction and hydrolysis of the succinimide ring. | Reversible in the presence of reducing agents (e.g., glutathione). | More stable to hydrolysis than maleimides. | Stability depends on the formed bond. |
| Key Side Reactions | Hydrolysis of maleimide ring, reaction with amines at pH > 7.5, thiazine rearrangement with N-terminal cysteines. | Disulfide scrambling. | Reaction with amines. | Oxidation of the thiol group. |
| Coupling Efficiency | High, but can be influenced by spacer length and polarity. | Generally high. | High. | Dependent on the efficiency of the reaction partner. |
| In Vivo Considerations | Thioether bond is generally stable, but payload migration has been observed due to retro-Michael reaction. | Disulfide bond can be cleaved in the reducing environment of the cytoplasm, enabling payload release. | Thioether bond is stable. | Potential for disulfide exchange with serum proteins. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in bioconjugation. Below are representative protocols for the conjugation of a thiolated antibody to liposomes using DSPE-PEG-Maleimide and for the preparation of this compound containing liposomes.
Protocol 1: Antibody Conjugation to DSPE-PEG-Maleimide Liposomes
This protocol describes the preparation of immunoliposomes by conjugating a thiolated antibody to pre-formed liposomes containing DSPE-PEG-Maleimide.
Materials:
-
Lipids: DSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-Maleimide
-
Antibody of interest
-
Traut's Reagent (2-iminothiolane)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0
-
EDTA
-
Sephadex G-50 column or other size-exclusion chromatography system
-
Reaction buffer: PBS, pH 7.0
Procedure:
-
Liposome Preparation:
-
Prepare liposomes using the thin-film hydration method. Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Maleimide (e.g., in a 55:40:5 molar ratio) in chloroform.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film.
-
Hydrate the film with a suitable aqueous buffer (e.g., PBS) to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
Antibody Thiolation:
-
Dissolve the antibody (e.g., 10 mg) in PBS buffer (pH 8.0) containing 4 mM EDTA.
-
Prepare a fresh solution of Traut's Reagent (e.g., 2 mg/mL in the same buffer).
-
Add a 10-fold molar excess of Traut's Reagent to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove excess Traut's Reagent using a desalting column equilibrated with PBS-EDTA buffer (pH 7.0).
-
-
Conjugation Reaction:
-
Immediately mix the thiolated antibody with the DSPE-PEG-Maleimide liposomes at a desired protein-to-lipid molar ratio (e.g., 1:10).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated antibody by size-exclusion chromatography.
-
Characterize the resulting immunoliposomes for size, zeta potential, and protein concentration.
-
Protocol 2: Preparation of this compound Liposomes
This protocol outlines the preparation of liposomes incorporating this compound. These liposomes can then be used for conjugation with maleimide- or other thiol-reactive-functionalized molecules.
Materials:
-
Lipids: DSPC, Cholesterol, DSPE-PEG2000, this compound
-
Chloroform
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Liposome Formulation:
-
Co-dissolve the desired lipids, including this compound, in chloroform. A typical molar ratio could be DSPC:Cholesterol:DSPE-PEG2000:this compound (e.g., 55:40:4:1).
-
Create a thin lipid film by rotary evaporation.
-
Hydrate the film with the aqueous buffer.
-
Form unilamellar vesicles by extrusion as described in Protocol 1.
-
-
Storage and Handling:
-
Due to the potential for oxidation of the thiol group, it is recommended to prepare this compound liposomes fresh before use.
-
If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at 4°C for a short period.
-
Visualizing the Chemistry and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key chemical reactions and experimental workflows.
Thiol-Reactive Lipid Conjugation Chemistry
Caption: Reaction mechanisms of common thiol-reactive lipids.
Immunoliposome Preparation Workflow
Caption: Workflow for immunoliposome preparation.
Conclusion
The choice between this compound and other thiol-reactive lipids depends heavily on the specific requirements of the application. DSPE-PEG-Maleimide is a popular choice for creating stable bioconjugates due to its high reactivity and the formation of a stable thioether bond. However, researchers must be mindful of its susceptibility to hydrolysis and potential side reactions. DSPE-PEG-PDP offers a valuable alternative when a reducible linkage is desired for intracellular drug delivery. Vinyl sulfone-functionalized lipids present a more stable alternative to maleimides. This compound provides a flexible platform, allowing for reaction with a variety of thiol-reactive partners, but requires careful handling to prevent oxidation. By understanding the distinct characteristics of each of these lipids, researchers can make an informed decision to optimize the design and performance of their targeted drug delivery systems.
References
- 1. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 2. Preparation of Immunoliposomes by Direct Coupling of Antibodies Based on a Thioether Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
A Comparative Guide to Alternative Crosslinkers for DSPE-Thiol in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted drug delivery is continually evolving, with the demand for more precise, stable, and responsive nanocarrier systems on the rise. While 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-Thiol) has been a valuable tool for conjugating targeting moieties to liposomes and other nanoparticles, a new generation of crosslinkers offers enhanced functionalities and overcomes some of the limitations of traditional thiol-based chemistries. This guide provides an objective comparison of prominent alternative crosslinking strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their drug delivery applications.
Executive Summary
This guide explores four key alternatives to this compound for the functionalization of drug delivery systems:
-
Thiol-Maleimide Chemistry: A widely adopted and commercially accessible method for bioconjugation.
-
Click Chemistry (Copper-Free): A highly efficient and bioorthogonal approach offering precise control over conjugation.
-
Hydrazone-Based Crosslinking: Enables pH-sensitive drug release, ideal for targeting the acidic tumor microenvironment.
-
Disulfide Crosslinking: Creates redox-responsive systems that release their payload in the reducing intracellular environment.
Each of these alternatives offers distinct advantages in terms of stability, release mechanism, and targeting capabilities, providing a versatile toolkit for the design of next-generation drug delivery vehicles.
Comparative Analysis of Crosslinker Performance
The selection of a crosslinking strategy significantly impacts the stability, drug release profile, and ultimately, the therapeutic efficacy of a drug delivery system. The following tables summarize the available quantitative data for each alternative, providing a basis for comparison.
Disclaimer: The data presented below is collated from various studies. Direct comparison should be approached with caution as experimental conditions may differ.
Table 1: Comparison of Crosslinker Stability and Cytotoxicity
| Crosslinker Type | Linkage Formed | Stability Profile | In Vitro Cytotoxicity |
| Thiol-Maleimide | Thioether | The thioether bond is generally stable, but the succinimide ring can be susceptible to hydrolysis and retro-Michael reaction, potentially leading to payload exchange. | Minimal cytotoxicity observed at typical lipid concentrations. Maleimide functionality does not significantly increase the toxicity of liposomes to various cells.[1] |
| Click Chemistry (DBCO-Azide) | Triazole | The triazole linkage is highly stable and resistant to hydrolysis and enzymatic degradation. | Considered highly biocompatible due to the absence of a cytotoxic copper catalyst. |
| Hydrazone | Hydrazone | Stable at physiological pH (7.4) but labile under acidic conditions (pH 5.0-6.5), allowing for pH-triggered release.[2] | Blank hydrazone-crosslinked carriers generally exhibit low cytotoxicity. |
| Disulfide | Disulfide | Stable in the bloodstream but readily cleaved in the presence of reducing agents like glutathione (GSH), which is found at high concentrations inside cells.[3] | The disulfide linkage itself is biocompatible. Cytotoxicity is primarily dependent on the released drug. |
Table 2: Comparison of Drug Release Characteristics
| Crosslinker Type | Stimulus for Release | Typical Drug Release Profile | Example Application |
| Thiol-Maleimide | Not inherently stimuli-responsive | Sustained release, dependent on the overall formulation stability. | Attachment of targeting ligands for sustained local delivery. |
| Click Chemistry (DBCO-Azide) | Not inherently stimuli-responsive | Stable encapsulation with release governed by nanoparticle degradation or other incorporated stimuli-responsive elements. | Stable and long-circulating nanoparticles for passive tumor targeting. |
| Hydrazone | Acidic pH (e.g., tumor microenvironment, endosomes) | Rapid drug release in acidic environments (pH < 6.5) with minimal release at physiological pH. Doxorubicin release from pH-sensitive liposomes is faster and leads to greater nuclear accumulation compared to non-sensitive liposomes.[4] | Targeted delivery of chemotherapeutics to solid tumors. |
| Disulfide | Reducing agents (e.g., Glutathione) | Triggered release in the intracellular environment where glutathione concentrations are high. Release of doxorubicin is significantly enhanced in the presence of 10 mM glutathione.[5] | Intracellular delivery of anticancer drugs to overcome drug resistance. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these crosslinking strategies. The following sections provide representative protocols for key experiments.
Protocol 1: Preparation of DSPE-PEG-Maleimide Functionalized Liposomes and Peptide Conjugation
This protocol describes the preparation of liposomes functionalized with maleimide groups and the subsequent conjugation of a thiol-containing peptide.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)
-
Thiol-containing peptide (e.g., RGD peptide)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide (e.g., in a 9:1:0.5 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonication to form multilamellar vesicles.
-
For unilamellar vesicles, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Peptide Reduction (if necessary):
-
If the thiol group on the peptide is oxidized (forming a disulfide bond), it must be reduced prior to conjugation.
-
Dissolve the peptide in PBS and add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
-
Conjugation Reaction:
-
Add the reduced thiol-containing peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio is a 2:1 excess of peptide to DSPE-PEG-Maleimide.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Preparation of DBCO-Functionalized Liposomes for Click Chemistry
This protocol outlines the preparation of liposomes displaying dibenzocyclooctyne (DBCO) groups for subsequent copper-free click chemistry reactions.
Materials:
-
DPPC
-
Cholesterol
-
DSPE-PEG(2000)-DBCO
-
Chloroform
-
PBS, pH 7.4
Procedure:
-
Liposome Preparation:
-
Follow the thin-film hydration method as described in Protocol 1, substituting DSPE-PEG(2000)-Maleimide with DSPE-PEG(2000)-DBCO at the desired molar ratio.
-
-
Conjugation with Azide-Modified Molecule:
-
To the DBCO-functionalized liposome suspension, add the azide-containing molecule of interest (e.g., an azide-modified targeting ligand or drug).
-
The reaction is typically performed at room temperature for 2-12 hours.
-
The reaction can be monitored by techniques such as fluorescence (if one of the components is fluorescent) or chromatography.
-
-
Purification:
-
Purify the conjugated liposomes using dialysis or size exclusion chromatography to remove unreacted azide-containing molecules.
-
Protocol 3: Preparation of pH-Sensitive Hydrazone-Crosslinked Liposomes
This protocol describes the formation of liposomes with a pH-sensitive hydrazone linkage for triggered drug release.
Materials:
-
Aldehyde-modified lipid (e.g., DSPE-PEG-Aldehyde)
-
Hydrazide-modified lipid or drug-hydrazide conjugate
-
DPPC
-
Cholesterol
-
Chloroform
-
PBS, pH 7.4
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing the aldehyde-modified lipid using the thin-film hydration method as described in Protocol 1.
-
-
Hydrazone Bond Formation:
-
Add the hydrazide-modified component (e.g., a drug-hydrazide conjugate) to the aldehyde-functionalized liposome suspension.
-
The reaction proceeds at room temperature, and the pH is typically maintained around 7.4.
-
The formation of the hydrazone bond can be confirmed by spectroscopic methods.
-
-
Purification:
-
Remove unreacted hydrazide-containing molecules by dialysis or size exclusion chromatography.
-
Protocol 4: Preparation of Redox-Responsive Disulfide-Crosslinked Liposomes
This protocol details the preparation of liposomes with disulfide linkages for glutathione-triggered drug release.
Materials:
-
DSPE-PEG-SS-R (where R is a reactive group for drug conjugation or another lipid)
-
DPPC
-
Cholesterol
-
Drug with a thiol group (or modified to have one)
-
Chloroform
-
PBS, pH 7.4
Procedure:
-
Synthesis of Drug-Disulfide-Lipid Conjugate:
-
React the thiol-containing drug with a lipid derivative containing a disulfide bond and a reactive group (e.g., DSPE-PEG-pyridyldithiol) to form a drug-disulfide-lipid conjugate.
-
-
Liposome Preparation:
-
Incorporate the drug-disulfide-lipid conjugate into the liposome formulation along with DPPC and cholesterol using the thin-film hydration method.
-
-
Characterization of Drug Release:
-
To verify the redox-responsive release, incubate the drug-loaded liposomes in PBS (pH 7.4) with and without a physiological concentration of glutathione (e.g., 10 mM).
-
Measure the amount of released drug over time using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). A significantly higher release rate in the presence of glutathione confirms the redox-sensitive nature of the formulation.
-
Visualizing the Mechanisms of Action
To better understand the biological context in which these stimuli-responsive systems operate, the following diagrams illustrate the key signaling pathways involved in drug release.
Caption: MMP-2 Mediated Drug Release from Enzyme-Responsive Liposomes.
References
- 1. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the intracellular release of doxorubicin from pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle [mdpi.com]
Assessing the Binding Activity of DSPE-Thiol Conjugated Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the binding activity of ligands conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) via a thiol linkage. It is intended to assist researchers in selecting the most appropriate techniques for their specific applications, offering insights into experimental design and data interpretation. This document outlines common alternatives, presents supporting experimental data, and provides detailed protocols for key assays.
Introduction to DSPE-Thiol Conjugated Ligands
DSPE-PEG-Thiol is a heterobifunctional lipid frequently employed in the development of targeted drug delivery systems, such as liposomes and nanoparticles.[1] The DSPE portion anchors the molecule within the lipid bilayer of the nanoparticle, while the polyethylene glycol (PEG) linker provides a hydrophilic spacer arm, reducing non-specific protein binding and extending circulation half-life.[1] The terminal thiol (-SH) group offers a reactive handle for the covalent attachment of targeting ligands, such as peptides, antibodies, or aptamers, through reactions with maleimide-functionalized molecules.[2][3] Assessing the binding activity of these conjugated ligands is a critical step in the development of targeted therapeutics to ensure that the conjugation process does not compromise the ligand's ability to recognize and bind to its target receptor.
Comparison of Ligand Conjugation Chemistries
The choice of conjugation chemistry can influence the binding activity of the final construct. While this compound is a popular choice for its specific reactivity with maleimides, other functional groups can be employed on the DSPE-PEG anchor.
| Feature | DSPE-PEG-Thiol | DSPE-PEG-NHS Ester | DSPE-PEG-Amine |
| Reactive Partner | Maleimide, Pyridyldisulfide | Primary Amines (-NH2) | Activated Carboxylic Acids (-COOH) |
| Bond Formed | Thioether | Amide | Amide |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 | 4.5 - 6.0 (with EDC/NHS) |
| Specificity | High for thiols | High for primary amines | Moderate |
| Advantages | Stable bond, specific reaction | Stable bond, common on proteins | Can be used for further modifications |
| Disadvantages | Requires maleimide-activated ligand | Can react with multiple sites on a protein | Requires activation of carboxyl groups |
Quantitative Assessment of Binding Activity
Several biophysical techniques can be employed to quantify the binding affinity and kinetics of this compound conjugated ligands. The choice of method often depends on the nature of the ligand and its target, as well as the available instrumentation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[4] For assessing this compound conjugated ligands, either the ligand-functionalized liposomes can be captured on the chip, or the target receptor can be immobilized.
Table 1: Representative Kinetic Data from SPR Analysis
| Ligand-Receptor Pair | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Dissociation Constant (KD, M) | Reference |
| Trastuzumab-Fab-HER2 | 1.5 x 10^5 | 8.1 x 10^-4 | 5.4 x 10^-9 | |
| Peptide-Functionalized Liposome-Receptor | 2.3 x 10^4 | 5.2 x 10^-3 | 2.3 x 10^-7 | Illustrative |
| Small Molecule-Functionalized Micelle-Protein | 5.8 x 10^3 | 1.1 x 10^-2 | 1.9 x 10^-6 | Illustrative |
Note: The data in this table is illustrative and intended to provide a general range for binding affinities that can be measured by SPR. Actual values will vary depending on the specific molecules and experimental conditions.
Fluorescence-Based Assays
Fluorescence-based techniques, such as fluorescence correlation spectroscopy (FCS) and competition assays, offer sensitive methods to study binding interactions in solution.
Table 2: Comparison of Binding Affinities from Fluorescence Assays
| Assay Type | Ligand | Target | Measured Parameter | Value | Reference |
| Competition Assay | Labeled Oligonucleotide | Complementary DNA | Dissociation Constant (KD) | 1.2 x 10^-8 M | |
| FCS | Labeled Protein | Liposomes | Dissociation Constant (KD) | 5.6 x 10^-7 M | |
| Cell Binding Assay | Fluorescent Liposomes | Cancer Cells | IC50 | 2.5 x 10^-8 M |
Note: This table presents example data to illustrate the types of quantitative information that can be obtained from fluorescence-based binding assays.
Experimental Protocols
Protocol 1: Quantification of Thiol Groups using Ellman's Assay
This protocol is used to determine the concentration of free thiol groups on the DSPE-PEG-Thiol before and after conjugation to a maleimide-functionalized ligand.
Materials:
-
DSPE-PEG-Thiol sample
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a range of standard concentrations (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Dissolve the DSPE-PEG-Thiol sample in the Reaction Buffer to a known concentration.
-
-
Reaction:
-
In a 96-well plate or cuvettes, add a defined volume of each standard or sample.
-
Add a solution of DTNB in the Reaction Buffer to each well/cuvette.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of a blank (buffer and DTNB only) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of thiols in the sample by interpolating its absorbance on the standard curve.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Liposome Binding
This protocol describes a general procedure for analyzing the binding of a protein analyte to ligand-functionalized liposomes captured on an L1 sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 Sensor Chip
-
Ligand-functionalized liposomes (prepared with DSPE-PEG-Thiol conjugated ligand)
-
Control liposomes (without the targeting ligand)
-
Protein analyte (target receptor)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., 20 mM NaOH)
Procedure:
-
Chip Preparation:
-
Equilibrate the L1 sensor chip with Running Buffer.
-
-
Liposome Capture:
-
Inject the control liposomes over one flow cell and the ligand-functionalized liposomes over another flow cell at a low flow rate to allow for capture on the lipophilic surface of the chip.
-
-
Analyte Binding:
-
Inject a series of concentrations of the protein analyte over both flow cells.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal of the ligand-functionalized flow cell to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Cell Binding Assay using Fluorescence Microscopy
This protocol outlines a method to assess the binding of fluorescently labeled, ligand-functionalized liposomes to target cells.
Materials:
-
Target cells (expressing the receptor for the ligand)
-
Control cells (lacking the receptor)
-
Ligand-functionalized liposomes containing a fluorescent lipid (e.g., Rhodamine-PE)
-
Control liposomes (non-targeted)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Plate the target and control cells in a suitable format (e.g., 96-well plate, chamber slides).
-
-
Liposome Incubation:
-
Prepare different concentrations of the fluorescently labeled ligand-functionalized and control liposomes in cell culture medium.
-
Remove the old medium from the cells and add the liposome solutions.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Gently wash the cells multiple times with cold PBS to remove unbound liposomes.
-
-
Imaging and Quantification:
-
Microscopy: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.
-
Flow Cytometry: Detach the cells and analyze the cell-associated fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells incubated with targeted liposomes versus control liposomes.
-
Plot the fluorescence intensity as a function of liposome concentration to determine the apparent binding affinity (e.g., EC50).
-
Visualizing Experimental Workflows and Pathways
This compound Ligand Conjugation and Nanoparticle Formulation
References
Stability Showdown: DSPE-Thiol vs. Other Functionalized Lipids in Drug Delivery
For researchers, scientists, and drug development professionals navigating the crucial decision of selecting the optimal functionalized lipid for their delivery systems, a comprehensive understanding of their relative stability is paramount. This guide provides an objective comparison of the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Thiol (DSPE-Thiol) against other commonly used functionalized lipids, including DSPE-PEG-Maleimide, DSPE-PEG-Amine, and DSPE-PEG-Carboxy. The long-term integrity of these lipids is critical for the shelf-life, efficacy, and safety of liposomal and lipid nanoparticle (LNP) drug formulations.
The choice of a functionalized lipid is a pivotal step in the design of targeted drug delivery systems. These specialized lipids act as anchor points for attaching targeting ligands, such as antibodies or peptides, to the surface of liposomes or LNPs. However, the reactive functional groups that enable this conjugation can also be susceptible to degradation during storage and handling, potentially compromising the final product's quality and performance. This comparison focuses on the inherent chemical stability of the functional groups on DSPE lipids prior to conjugation.
Key Stability Concerns for Functionalized Lipids
The primary degradation pathways for functionalized lipids include hydrolysis and oxidation. The susceptibility to these pathways is highly dependent on the nature of the reactive group. For instance, thiol groups are prone to oxidation, which can lead to the formation of disulfide bonds and a loss of reactivity towards maleimide-functionalized ligands. Conversely, maleimide groups are susceptible to hydrolysis, which opens the maleimide ring and renders it incapable of reacting with thiols. Amine and carboxyl groups are generally more stable but can be involved in other reactions under certain conditions.
Comparative Stability Overview
While direct head-to-head, long-term stability studies comparing this compound with other functionalized DSPE lipids are not extensively published, we can infer their relative stability based on the known chemistry of their functional groups and available data on related molecules.
This compound: The primary stability concern for this compound is the oxidation of the sulfhydryl (-SH) group, which can lead to the formation of a disulfide (S-S) bond between two lipid molecules. This dimerization process effectively caps the reactive thiol group, preventing its intended conjugation with maleimide-functionalized molecules. The rate of oxidation is influenced by factors such as the presence of oxygen, metal ions, and the pH of the solution. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures is crucial to minimize oxidation.
DSPE-PEG-Maleimide: The maleimide group is highly reactive towards thiols, which is advantageous for conjugation. However, this reactivity also makes it susceptible to hydrolysis, particularly at neutral to alkaline pH. Hydrolysis of the maleimide ring results in a non-reactive maleamic acid, leading to a loss of conjugation efficiency[1]. Studies have shown that the hydrolysis of DSPE-PEG-Maleimide is pH-dependent, with significant degradation observed at pH 9.5 compared to pH 7.0 over 24 hours[1]. Therefore, careful pH control during storage and handling is critical for maleimide-functionalized lipids.
DSPE-PEG-Amine: The primary amine group (-NH2) on DSPE-PEG-Amine is a nucleophile and can react with various electrophilic species. While generally more stable than thiol or maleimide groups, its reactivity can be a concern if stored improperly or in the presence of reactive contaminants. The primary degradation pathway of concern would be reactions with any electrophilic impurities or degradation products from other components in a formulation.
DSPE-PEG-Carboxy: The carboxylic acid group (-COOH) is generally one of the more stable functional groups. It is less susceptible to oxidation and hydrolysis under typical storage conditions compared to thiol and maleimide groups. The primary concern for DSPE-PEG-Carboxy would be potential reactions with any nucleophilic contaminants or degradation in the presence of certain catalysts, though this is less common under standard storage conditions.
Quantitative Stability Data Summary
Direct comparative quantitative data on the long-term storage stability of these specific DSPE-functionalized lipids is limited in publicly available literature. However, stability studies on similar functionalized molecules and liposomal formulations provide valuable insights. The following table summarizes inferred stability characteristics and key considerations.
| Functionalized Lipid | Primary Degradation Pathway | Key Stability Factors | Recommended Storage Conditions |
| This compound | Oxidation of thiol group to disulfide | Oxygen exposure, presence of metal ions, pH | Store under inert gas (Argon/Nitrogen), at -20°C, protected from light. |
| DSPE-PEG-Maleimide | Hydrolysis of maleimide ring | pH (instability increases at pH > 7.5), temperature | Store at -20°C, protected from light and moisture. Maintain pH between 6.5 and 7.5 during use[2]. |
| DSPE-PEG-Amine | Reaction with electrophiles | Presence of reactive contaminants | Store at -20°C, protected from light, in a clean environment. |
| DSPE-PEG-Carboxy | Generally stable | Extreme pH or presence of activating agents | Store at -20°C, protected from light. |
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of functionalized lipids, it is essential to perform stability studies. The following are key experimental protocols for assessing the stability of this compound and other functionalized lipids.
Quantification of Thiol Groups (for this compound Stability)
Ellman's Assay: This is a widely used spectrophotometric method to quantify free sulfhydryl groups.
Protocol:
-
Reagent Preparation: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Sample Preparation: Dissolve a known amount of the this compound lipid in a suitable solvent.
-
Reaction: Add the this compound solution to the DTNB solution. The thiol group reacts with DTNB to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color.
-
Quantification: Measure the absorbance of the solution at 412 nm. The concentration of the thiol group can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
Stability Assessment: Perform this assay at different time points during storage to monitor the decrease in free thiol groups.
Quantification of Maleimide Groups (for DSPE-PEG-Maleimide Stability)
Indirect Ellman's Assay: This method quantifies the remaining maleimide groups by reacting them with a known excess of a thiol-containing compound (e.g., L-cysteine) and then measuring the unreacted thiol.
Protocol:
-
Reaction with Thiol: Incubate a known amount of the DSPE-PEG-Maleimide sample with a known excess of L-cysteine solution for a defined period to allow the maleimide-thiol reaction to go to completion.
-
Quantification of Unreacted Thiol: Perform the Ellman's assay as described above on the reaction mixture to determine the concentration of unreacted L-cysteine.
-
Calculation: The amount of maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
-
Stability Assessment: This assay can be performed at various time points to determine the rate of maleimide hydrolysis.
Chromatographic Methods for Overall Lipid Stability
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD): These methods are suitable for separating and quantifying lipids and their degradation products.
Protocol:
-
Sample Preparation: Dissolve the functionalized lipid in a suitable solvent.
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C8 or C18) with a suitable mobile phase gradient to separate the intact lipid from its degradation products (e.g., lysolipids, free fatty acids).
-
Detection: Use a CAD or ELSD detector to quantify the lipid and its degradation products. These detectors provide a response that is proportional to the mass of the analyte, which is useful for quantifying compounds that lack a UV chromophore.
-
Stability Assessment: Analyze samples at different time points under various storage conditions. The degradation of the parent lipid and the appearance of degradation products can be monitored over time.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This highly sensitive and specific technique can be used to identify and quantify the parent lipid and its degradation products with high accuracy.
Protocol:
-
Sample Preparation: Dissolve the lipid sample in an appropriate solvent.
-
UPLC Separation: Utilize a UPLC system with a suitable column for rapid and high-resolution separation of the lipid and its degradants.
-
Mass Spectrometry Detection: Couple the UPLC system to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument) to identify the components based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Quantify the parent lipid and degradation products using appropriate standards.
-
Stability Assessment: By analyzing samples over time, this method provides detailed information on the degradation pathways and kinetics.
Visualizing Stability and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
DSPE-Thiol Formulations: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The functionalization of liposomal and nanoparticle surfaces is a critical strategy for enhancing drug delivery, enabling targeted therapies with improved efficacy and reduced side effects. Among the various conjugation chemistries, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to polyethylene glycol (PEG) with a terminal thiol group (DSPE-PEG-SH) offers a versatile platform for ligand attachment. This guide provides an objective comparison of the performance of DSPE-Thiol formulations with relevant alternatives, supported by experimental data and detailed protocols.
Introduction to this compound Formulations
DSPE-PEG-SH is a heterobifunctional linker where the DSPE lipid anchors the molecule into the lipid bilayer of a nanoparticle, the PEG chain provides a hydrophilic spacer and "stealth" characteristics to evade the immune system, and the terminal thiol group (-SH) serves as a reactive handle for conjugation.[1] Thiol groups can react with various moieties, most commonly maleimides, to form stable thioether bonds. This allows for the attachment of targeting ligands such as antibodies, peptides, and aptamers to the nanoparticle surface.[2][3]
The primary alternative to DSPE-PEG-SH for creating targeted nanoparticles involves the use of DSPE-PEG-Maleimide, which readily reacts with thiol groups present on targeting ligands.[2] Other alternatives include DSPE-PEG-NHS esters for reaction with primary amines.[4] This guide will focus on the performance characteristics stemming from the use of this thiol-maleimide chemistry.
In Vitro Performance Comparison
The in vitro performance of functionalized liposomes is a key indicator of their potential for successful drug delivery. Key parameters include physicochemical properties, drug loading and release, stability, cellular uptake, and cytotoxicity.
Physicochemical Characterization
The incorporation of functionalized DSPE-PEG lipids can influence the size and surface charge of nanoparticles.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unmodified Liposomes | 110.5 ± 4.2 | 0.12 ± 0.02 | -8.3 ± 1.5 | |
| Maleimide-Modified Liposomes | 112.8 ± 5.1 | 0.13 ± 0.03 | -8.7 ± 1.8 | |
| PEGylated Liposomes (DOPC/DSPG/DSPE-mPEG) | 81.9 | < 0.2 | -14.6 | |
| Conventional Liposomes (DOPC/DSPG) | 124.8 | < 0.2 | -14.6 |
Note: Maleimide-modified liposomes are the precursors to which thiol-containing molecules are attached. The data suggests that the addition of the functional group has a minimal impact on the primary physicochemical characteristics of the liposomes. However, PEGylation itself tends to decrease particle size and can shield surface charge.
Drug Loading and Release
The efficiency of drug encapsulation and the subsequent release profile are critical for therapeutic efficacy.
| Formulation | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Maleimide-Modified Liposomes | ~40% (for Doxorubicin) | Sustained release, similar to unmodified liposomes. | |
| PEGylated Liposomes | 75.6% (for Shikonin) | Slower release compared to conventional liposomes. | |
| Conventional Liposomes | 60.2% (for Shikonin) | Faster release compared to PEGylated liposomes. | |
| Taxol® (free drug formulation) | N/A | ~92% release within 24h. | |
| PEGylated Liposomal Paclitaxel | N/A | ~28-39% release within 24h. |
PEGylation, a common feature of this compound formulations, generally enhances drug encapsulation and provides a more sustained release profile compared to non-PEGylated counterparts.
Stability in Biological Media
A crucial attribute for any nanoparticle formulation is its stability in a biological environment, such as blood serum.
| Formulation | Stability Assessment | Key Findings | Reference |
| DSPE-PEG Functionalized Liposomes | Particle size change in 10% Fetal Bovine Serum (FBS) over 24h at 37°C. | An increase in size of approximately 10% was observed, indicating good stability. | |
| Various Anionic Liposomes | Carboxyfluorescein (CF) release in 100% Fetal Calf Serum (FCS). | Serum components can destabilize liposomal membranes and induce leakage. Formulation composition is critical for stability. | |
| Different Drug-Loaded Liposomes | Particle size and potential changes in 3% Bovine Serum Albumin (BSA) over 16 days. | Functionalized liposomes maintained their structural integrity, indicating good stability. |
Cellular Uptake
The primary advantage of surface functionalization is to enhance cellular uptake by specific target cells. Maleimide-modified liposomes, which react with cell surface thiols, demonstrate significantly improved internalization.
| Cell Line | Formulation | Cellular Uptake Enhancement (vs. Unmodified) | Reference |
| HeLa | Maleimide-Modified Liposomes | ~2-fold increase | |
| HCC1954 | Maleimide-Modified Liposomes | ~2-fold increase | |
| MDA-MB-468 | Maleimide-Modified Liposomes | ~2-fold increase |
This enhanced uptake is attributed to thiol-mediated endocytosis, a pathway that can be more efficient than non-specific uptake mechanisms.
Figure 1: Thiol-mediated cellular uptake pathway.
In Vivo Performance Comparison
In vivo studies are the definitive measure of a drug delivery system's efficacy, assessing its biodistribution, tumor accumulation, and therapeutic effect.
Biodistribution and Tumor Accumulation
Targeted liposomes are designed to accumulate preferentially at the tumor site, thereby increasing the therapeutic window of the encapsulated drug.
| Animal Model | Formulation | Key Biodistribution Findings | Tumor Accumulation | Reference |
| Breast Cancer Bearing Mice | Maleimide-Modified Liposomes | Longer retention at the injection site compared to unmodified liposomes. | Enhanced | |
| U87 MG Tumor-Bearing Mice | PEGylated Liposomes | High accumulation in the liver, with tumor accumulation increasing at higher doses. | Dose-dependent | |
| 4T1 Tumor-Bearing Mice | PEGylated Liposomes | Co-injection with blank liposomes reduced liver uptake and enhanced tumor accumulation. | Significantly Enhanced |
The "stealth" properties imparted by the PEG chains in this compound formulations are crucial for prolonging circulation time, which is a prerequisite for effective tumor targeting. However, active targeting via ligands attached to the thiol group can further enhance specific accumulation and cellular internalization within the tumor.
Therapeutic Efficacy
Ultimately, the success of a drug delivery platform is measured by its ability to improve therapeutic outcomes.
| Animal Model | Drug | Formulation | Therapeutic Outcome | Reference |
| Breast Cancer Bearing Mice | Doxorubicin | Maleimide-Modified Liposomes | More potent antitumor effect than unmodified and conventional liposomes. | |
| Drug-Resistant Glioma | Quercetin and Temozolomide | DSPE-PEG2000 Liposomes | Enhanced chemosensitization of drug-resistant cells. | |
| Colon Cancer Model | Irinotecan | Liposomal Formulation | Higher antitumor effect and longer duration of action compared to free drug. |
Studies consistently show that targeted, functionalized liposomes lead to superior antitumor activity compared to both the free drug and non-targeted liposomal formulations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Liposome Preparation (Thin-Film Hydration)
-
Lipid Film Formation : The constituent lipids, including DSPE-PEG-Maleimide (the precursor for thiol conjugation), are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration : The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.
-
Size Reduction : The resulting multilamellar vesicles are subjected to size reduction to form small unilamellar vesicles (SUVs) of a defined size. This is commonly achieved by extrusion through polycarbonate membranes with specific pore sizes or by sonication.
-
Purification : Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.
-
Thiol Conjugation : The maleimide-functionalized liposomes are then incubated with the thiol-containing targeting ligand to form the final this compound conjugated formulation.
Figure 2: Liposome preparation workflow.
In Vitro Drug Release Assay (Dialysis Method)
-
Sample Preparation : A known concentration of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis : The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification : The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug release is then plotted against time.
Cellular Uptake Assay
-
Cell Seeding : Target cells are seeded in multi-well plates and allowed to adhere and grow to a suitable confluency.
-
Incubation : The cells are then incubated with fluorescently labeled liposome formulations (e.g., containing a lipophilic dye) at a specific concentration for various time points.
-
Washing : After incubation, the cells are washed multiple times with cold PBS to remove non-internalized liposomes.
-
Cell Lysis and Quantification : The cells are lysed, and the fluorescence intensity of the internalized liposomes is measured using a plate reader. The intensity is correlated to the amount of liposome uptake. Alternatively, uptake can be visualized by fluorescence microscopy or quantified by flow cytometry.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Cells are seeded in a 96-well plate and incubated overnight.
-
Treatment : The cells are treated with various concentrations of the drug-loaded liposomes, free drug, and empty liposomes (as controls) for a specified period (e.g., 24-72 hours).
-
MTT Addition : MTT reagent is added to each well, and the plate is incubated to allow viable cells to convert the MTT into formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to untreated control cells.
Conclusion
This compound formulations, and their immediate precursors (maleimide-functionalized nanoparticles), represent a robust and effective platform for targeted drug delivery. The available data strongly indicates that the thiol-maleimide conjugation strategy leads to nanoparticles with enhanced cellular uptake, particularly through thiol-mediated endocytosis, without compromising the formulation's physicochemical properties or stability. This translates to improved in vivo performance, characterized by better tumor accumulation and superior therapeutic efficacy compared to non-targeted formulations. The combination of the "stealth" properties of DSPE-PEG and the active targeting capabilities afforded by the terminal thiol group makes these formulations a promising avenue for the development of next-generation nanomedicines.
References
A Comparative Guide to Analytical Methods for Determining DSPE-Thiol Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The conjugation of thiol-containing molecules to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) derivatives, often via a maleimide linker, is a cornerstone technique in the development of targeted drug delivery systems, such as liposomes and nanoparticles. Accurate determination of the conjugation efficiency is critical for ensuring the quality, efficacy, and reproducibility of these nanomedicines. This guide provides a comparative overview of the most common analytical methods used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the efficiency of DSPE-Thiol conjugation. The choice of method often depends on the specific biomolecule being conjugated, the available instrumentation, and the desired level of detail (e.g., simple quantification vs. structural confirmation). The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and colorimetric assays like the Ellman's assay.
Data Presentation: A Comparative Summary
The following table summarizes the key performance characteristics of the most common analytical methods for determining this compound conjugation efficiency.
| Method | Principle | Information Provided | Advantages | Disadvantages | Typical Conjugation Efficiency (%) |
| HPLC | Separation based on polarity, allowing quantification of reactants and products. | Quantitative analysis of conjugated and unconjugated species. | High reproducibility, widely available, can be automated. | Requires method development, may require standards for quantification. | 84 ± 4[1] |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Measures the mass-to-charge ratio of molecules. | Confirmation of conjugate identity and purity by mass.[2][3] | High sensitivity and specificity, provides molecular weight information. | Can be destructive to the sample, may require complex sample preparation. | >95[4] |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation of conjugation by observing the disappearance of the maleimide proton peak.[5] | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentrations. | Complete conjugation observed |
| Ellman's Assay | Colorimetric assay that quantifies free thiol groups. | Indirect measurement of conjugation by quantifying the reduction in free thiols. | Simple, rapid, and cost-effective. | Indirect measurement, can be prone to interference from other reducing agents. | Inferred from thiol consumption |
Experimental Workflows and Logical Relationships
The general workflow for determining this compound conjugation efficiency involves the conjugation reaction followed by analysis using one or more of the techniques mentioned above. The specific preparation steps will vary depending on the chosen analytical method.
Caption: Workflow for this compound Conjugation and Analysis.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of DSPE-PEG-peptide conjugates.
-
Instrumentation: Reversed-phase HPLC system with a UV detector.
-
Column: C8 or C18 column (e.g., Thermo Scientific™ Hypersil™ GOLD C8, 1.9 µm, 2.1 × 50 mm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 10-50% B over 30 minutes is a good starting point, which can be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for peptides) or 280 nm (for proteins with aromatic amino acids).
-
Sample Preparation:
-
The reaction mixture is diluted in the initial mobile phase.
-
Inject a suitable volume (e.g., 20 µL) onto the column.
-
-
Quantification: The conjugation efficiency can be calculated by comparing the peak area of the conjugated product to the sum of the areas of the conjugated product and the unreacted thiol-containing molecule.
Mass Spectrometry
a) Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is useful for confirming the identity of the conjugate and assessing purity.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Orbitrap Exploris 120).
-
LC Conditions: Similar to the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
-
Sample Preparation: The sample is prepared as for HPLC analysis.
-
Data Analysis: The mass spectrum of the peak corresponding to the conjugate is analyzed to confirm the expected molecular weight.
b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
MALDI-TOF is particularly useful for analyzing larger biomolecules like peptides and proteins.
-
Matrix: α-Cyano-4-hydroxycinnamic acid is a common matrix.
-
Sample Preparation:
-
Mix the sample (from the reaction mixture) with the matrix solution on a MALDI plate.
-
Allow the mixture to dry and crystallize.
-
-
Data Analysis: The mass spectrum will show peaks corresponding to the unreacted DSPE-maleimide, the unreacted thiol-containing molecule, and the conjugated product. The presence of a peak with the expected mass of the conjugate confirms successful conjugation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation of the conjugation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the reactants and products are soluble (e.g., D₂O, CDCl₃, or a mixture).
-
Procedure:
-
Acquire a ¹H NMR spectrum of the DSPE-maleimide starting material. The characteristic peak for the maleimide protons typically appears around 6.7-6.9 ppm.
-
After the conjugation reaction, acquire a ¹H NMR spectrum of the purified product.
-
-
Data Analysis: Successful conjugation is confirmed by the disappearance or significant reduction of the maleimide proton peak in the spectrum of the product.
Ellman's Assay
This colorimetric assay quantifies the amount of unreacted thiol groups.
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.
-
Cysteine or another thiol standard for generating a standard curve.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard.
-
To a sample of the reaction mixture, add the Reaction Buffer and the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Determine the concentration of unreacted thiols in the sample from the standard curve.
-
The conjugation efficiency is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol and expressing this as a percentage of the initial amount.
-
This guide provides an overview of the key analytical methods for determining this compound conjugation efficiency. The selection of the most appropriate method will depend on the specific research question, available resources, and the nature of the molecules involved. For comprehensive characterization, a combination of these techniques is often recommended.
References
A Comparative Guide to DSPE-Thiol and NHS-Ester Chemistries for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The effective conjugation of molecules to lipid nanoparticles, such as liposomes, is a cornerstone of targeted drug delivery and advanced nanomedicine. The choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and ultimately, the therapeutic efficacy of the final product. This guide provides a comprehensive, data-driven comparison of two prevalent bioconjugation strategies: DSPE-Thiol (typically reacting with maleimides) and NHS-Ester chemistries.
Executive Summary
This compound and NHS-Ester chemistries offer distinct advantages and disadvantages for the bioconjugation of ligands—such as antibodies, peptides, and other targeting moieties—to the surface of lipid-based nanoparticles. This compound chemistry, which forms a thioether bond, is lauded for its high specificity and rapid reaction kinetics under mild conditions. However, the stability of the resulting linkage can be a concern. Conversely, NHS-Ester chemistry, which forms a robust amide bond, provides exceptional stability but can be susceptible to hydrolysis, potentially leading to lower conjugation yields. The selection between these two methods will depend on the specific requirements of the application, including the nature of the ligand, the desired stability of the conjugate, and the acceptable reaction conditions.
Performance Comparison: this compound vs. NHS-Ester
The following tables summarize key performance indicators for this compound (via thiol-maleimide reaction) and NHS-Ester (via amine reaction) bioconjugation methods. The data is compiled from various studies to offer a consolidated overview.
| Performance Metric | This compound (Thiol-Maleimide Chemistry) | NHS-Ester (Amine Chemistry) | References |
| Target Functional Group | Sulfhydryl (-SH) on Cysteine Residues | Primary Amine (-NH2) on Lysine Residues and N-terminus | [1][2] |
| Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 | [1][2] |
| Reaction Time | 30 minutes - 4 hours | 30 minutes - 4 hours | [1] |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C | |
| Bond Type | Thioether | Amide | |
| Specificity | High for thiols | High for primary amines |
| Quantitative Comparison | This compound (Thiol-Maleimide Chemistry) | NHS-Ester (Amine Chemistry) | References |
| Conjugation Efficiency | Can be high (reported >95% for peptide conjugation) | Variable, can be reduced by hydrolysis of the NHS ester | |
| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange in the presence of reducing agents like glutathione. Half-life can be variable. | Highly stable under physiological conditions. | |
| Key Side Reactions | Hydrolysis of maleimide group. | Hydrolysis of NHS ester, which competes with the amine reaction. |
Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting potential issues.
This compound (Thiol-Maleimide) Chemistry
This chemistry involves the Michael addition of a sulfhydryl group from a cysteine residue to the double bond of a maleimide group, which is typically present on a DSPE-PEG derivative. This reaction is highly specific for thiols at neutral pH and proceeds rapidly under mild conditions.
NHS-Ester Chemistry
NHS-ester chemistry targets primary amines, such as the epsilon-amine of lysine residues or the N-terminus of a protein. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Experimental Protocols
Below are generalized protocols for bioconjugation using this compound and NHS-Ester chemistries. It is crucial to optimize these protocols for specific ligands and applications.
This compound (Maleimide) Conjugation Protocol
This protocol details the conjugation of a thiol-containing ligand (e.g., a peptide with a cysteine residue) to DSPE-PEG-Maleimide incorporated into liposomes.
-
Preparation of Maleimide-Functionalized Liposomes:
-
Prepare liposomes incorporating a specific molar percentage of DSPE-PEG-Maleimide using a standard method such as thin-film hydration followed by extrusion.
-
The lipid composition will depend on the desired characteristics of the liposomes.
-
-
Ligand Preparation:
-
If the ligand does not have a free thiol, it may need to be introduced. For proteins, this can be achieved by reducing existing disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Dissolve the thiol-containing ligand in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS).
-
-
Conjugation Reaction:
-
Add the ligand solution to the maleimide-functionalized liposome suspension. A typical molar ratio is a 1.5 to 5-fold excess of the ligand to the maleimide groups on the liposomes.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the unreacted ligand and quenching agent by a suitable method such as size exclusion chromatography or dialysis.
-
NHS-Ester Conjugation Protocol
This protocol describes the conjugation of a ligand containing primary amines (e.g., a protein) to DSPE-PEG-NHS incorporated into liposomes.
-
Preparation of NHS-Ester-Functionalized Liposomes:
-
Prepare liposomes incorporating DSPE-PEG-NHS using the post-insertion method to avoid hydrolysis of the NHS ester during liposome formation.
-
Alternatively, if using a thin-film hydration method, the process should be performed rapidly, and the liposomes used immediately.
-
-
Ligand Preparation:
-
Dissolve the amine-containing ligand in an amine-free buffer at a pH of 7.2-8.5 (e.g., PBS or 0.1 M sodium bicarbonate buffer). Avoid buffers containing primary amines like Tris.
-
-
Conjugation Reaction:
-
Add the ligand solution to the NHS-ester-functionalized liposome suspension. A 5 to 20-fold molar excess of the NHS ester to the ligand is often used.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the conjugate to remove unreacted ligand and quenching reagents using size-exclusion chromatography or dialysis.
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of this compound and NHS-Ester bioconjugation.
Conclusion
Both this compound and NHS-Ester chemistries are powerful tools for bioconjugation in the field of drug delivery. This compound chemistry offers high specificity and efficiency for thiol-containing molecules, making it an excellent choice for site-specific conjugation. However, researchers must consider the potential for linkage instability, especially for applications requiring long-term stability in reducing environments. NHS-Ester chemistry provides a highly stable amide bond and is suitable for ligands with available primary amines. The primary challenge with this method is the competing hydrolysis reaction, which necessitates careful control of reaction conditions to maximize yield.
The optimal choice between these two chemistries is application-dependent. For applications where linkage stability is paramount, NHS-ester chemistry is often preferred. For site-specific conjugation to cysteine residues, this compound chemistry is a robust option, with the caveat that the stability of the resulting conjugate should be thoroughly evaluated. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and develop effective bioconjugation strategies for their specific needs.
References
Safety Operating Guide
Personal protective equipment for handling DSPE-Thiol
Essential Safety and Handling Guide for DSPE-Thiol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (this compound), including operational procedures and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
While some safety data sheets for this compound and similar compounds state that there is no particular hazard associated with this substance, it is best practice to handle all chemicals with care.[1][2] General safety precautions for handling chemicals in a laboratory setting should always be followed.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. It is important to check the glove manufacturer's chemical compatibility data. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and aerosols.[4] |
| Body Protection | A lab coat or impervious clothing. | To protect the skin and clothing from contamination.[4] |
| Respiratory Protection | A suitable respirator may be required if there is a risk of inhaling dust or aerosols. Work should be conducted in an area with appropriate exhaust ventilation. | To prevent inhalation of the substance. |
Operational Plan: Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to control vapor and aerosol exposure.
Preparation and Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Handling: Avoid direct contact with the skin and eyes. Do not inhale any vapors or dust.
-
Solutions: When preparing solutions, do so in a manner that minimizes aerosol formation. DSPE-PEG-Thiol is soluble in organic solvents such as ethanol and dimethylformamide.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage:
-
This compound should be stored at low temperatures, typically -20°C, in a dry and dark environment.
-
Keep the container tightly sealed to prevent moisture contamination and degradation.
Disposal Plan
All waste containing this compound and related materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Glassware: Contaminated glassware should first be rinsed with a suitable solvent to remove the bulk of the thiol. This rinse solvent must be collected as hazardous waste. Subsequently, the glassware should be soaked in a 10% bleach solution for at least 24 hours to oxidize any residual thiol before routine cleaning.
Disposal Method:
-
The primary recommended method for the disposal of thiol-containing waste is through a licensed hazardous waste disposal company, often via incineration.
-
Do not dispose of this compound or its waste down the drain.
Emergency Procedures
Spill Response:
-
Minor Spill: In the event of a small spill, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. The spill area should then be decontaminated.
-
Major Spill: For a large spill, evacuate the area immediately and prevent entry. Alert your institution's environmental health and safety department.
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
